Product packaging for Ripk1-IN-19(Cat. No.:)

Ripk1-IN-19

Cat. No.: B12373816
M. Wt: 496.5 g/mol
InChI Key: MMHXIUIFLQILFX-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ripk1-IN-19 is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a master regulator of programmed cell death and inflammation . This compound is designed for scientific research to elucidate the role of RIPK1-driven pathways in a variety of pathological conditions. By specifically targeting the kinase activity of RIPK1, this compound prevents the initiation of necroptosis, a form of inflammatory cell death, and RIPK1-dependent apoptosis (RDA) . The value of RIPK1 inhibition has been demonstrated in numerous preclinical models of human disease. Research applications for this compound include the study of autoimmune diseases, neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis, systemic inflammatory response syndrome (SIRS), and acute conditions like ischemic injury . Furthermore, emerging research indicates that RIPK1 activation is implicated in the pathogenesis of severe COVID-19, making RIPK1 inhibitors a potential therapeutic avenue for mitigating viral propagation and the associated hyperinflammatory response . This compound acts by binding to the unique allosteric pocket of RIPK1, stabilizing the kinase in an inactive conformation and thereby blocking its ability to initiate downstream death signaling . This inhibition disrupts the formation of the necrosome complex, a critical step in necroptosis involving RIPK1, RIPK3, and MLKL, ultimately preventing MLKL-mediated plasma membrane rupture . As a research tool, this compound enables the dissection of complex cell death and inflammatory pathways, contributing to the validation of RIPK1 as a key therapeutic target. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H25FN6O2 B12373816 Ripk1-IN-19

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H25FN6O2

Molecular Weight

496.5 g/mol

IUPAC Name

5-[2-(cyclopropanecarbonylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-[(1S)-1-(3-fluorophenyl)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C28H25FN6O2/c1-16(18-4-3-5-21(29)12-18)30-27(37)23-15-34(2)24-9-8-19(13-22(23)24)20-10-11-35-25(14-20)31-28(33-35)32-26(36)17-6-7-17/h3-5,8-17H,6-7H2,1-2H3,(H,30,37)(H,32,33,36)/t16-/m0/s1

InChI Key

MMHXIUIFLQILFX-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)F)NC(=O)C2=CN(C3=C2C=C(C=C3)C4=CC5=NC(=NN5C=C4)NC(=O)C6CC6)C

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC(=O)C2=CN(C3=C2C=C(C=C3)C4=CC5=NC(=NN5C=C4)NC(=O)C6CC6)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Development of Ripk1-IN-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of Ripk1-IN-19, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular inflammatory and death pathways, making it a promising therapeutic target for a range of inflammatory and autoimmune diseases. This document details the biochemical and cellular activity of this compound, the experimental protocols utilized in its characterization, and the key signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical and Cellular Activity of this compound

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayHuman RIPK1IC5015 nM[1]
Necroptosis AssayU937 cellsEC5047.8 pM[1]
Necroptosis AssayJ774A.1 cellsEC5075.3 pM[1]
Necroptosis AssayL929 cellsEC5010.2 pM[1]

Table 2: Kinase Selectivity Profile of this compound

KinaseActivityNotesReference
RIPK2No obvious activityDemonstrates high selectivity for RIPK1.[1]
RIPK3No obvious activitySelective against other key kinases in the necroptosis pathway.[1]
RIPK4No obvious activityFurther confirms the selectivity of the compound.[1]

Table 3: In Vivo Efficacy of this compound

Animal ModelDosingKey OutcomesReference
TNFα-induced Systemic Inflammatory Response Syndrome (SIRS)10 mg/kg, p.o., single doseDramatically increased survival rate; Reduced TNFα-induced temperature loss; Significantly reduced IL-1β and IL-6 levels.[1]
Imiquimod-induced Psoriasis10% topical administrationAmeliorated psoriasis-like skin symptoms; Reduced skin scaling and thickening.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro RIPK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against human RIPK1 kinase.

Materials:

  • Recombinant human RIPK1 enzyme

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Substrate (e.g., Myelin Basic Protein)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (this compound) and DMSO (vehicle control)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add a defined amount of RIPK1 enzyme to the wells of a 384-well plate containing kinase assay buffer.

  • Add the diluted this compound or DMSO to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Necroptosis Assay

Objective: To evaluate the potency of this compound in inhibiting necroptosis in cellular models.

Materials:

  • Human (U937) or murine (J774A.1, L929) cell lines

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • z-VAD-FMK (a pan-caspase inhibitor)

  • Smac mimetic (e.g., birinapant)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Test compound (this compound) and DMSO (vehicle control)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Pre-treat the cells with the diluted this compound or DMSO for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and z-VAD-FMK to the wells.

  • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells.

  • The luminescence signal is measured using a plate reader.

  • Calculate the percent protection from necroptosis for each concentration of this compound.

  • Determine the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) Model

Objective: To assess the in vivo efficacy of this compound in a mouse model of acute systemic inflammation.

Materials:

  • C57BL/6 mice

  • Recombinant murine TNF-α

  • Test compound (this compound) formulated for oral administration

  • Vehicle control

  • Rectal thermometer

  • ELISA kits for IL-1β and IL-6

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Administer this compound (e.g., 10 mg/kg) or vehicle orally to the mice.

  • After a specified pre-treatment time (e.g., 1 hour), induce SIRS by intraperitoneal injection of a lethal dose of murine TNF-α.

  • Monitor the survival of the mice over a 24-48 hour period.

  • In a separate cohort of animals, monitor core body temperature using a rectal thermometer at regular intervals after TNF-α challenge.

  • At a pre-determined time point (e.g., 2-4 hours post-TNF-α), collect blood samples via cardiac puncture.

  • Prepare serum and measure the levels of pro-inflammatory cytokines IL-1β and IL-6 using specific ELISA kits.

  • Analyze the data for statistically significant differences in survival, body temperature, and cytokine levels between the this compound treated group and the vehicle control group.

Imiquimod-induced Psoriasis Model

Objective: To evaluate the therapeutic potential of topically applied this compound in a mouse model of psoriasis.

Materials:

  • BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • Test compound (this compound) formulated for topical administration (e.g., 10% in a suitable vehicle)

  • Vehicle control

  • Calipers for measuring skin thickness

  • Psoriasis Area and Severity Index (PASI) scoring system adapted for mice

Procedure:

  • Shave the dorsal skin of the mice one day before the start of the experiment.

  • Apply a daily dose of imiquimod cream to the shaved back and one ear for 5-7 consecutive days to induce psoriasis-like skin inflammation.

  • Beginning on the first or second day of imiquimod application, apply a daily topical dose of this compound or vehicle to the inflamed skin.

  • Monitor the severity of the skin inflammation daily using a modified PASI score, evaluating erythema (redness), scaling, and induration (thickness).

  • Measure the thickness of the ear and a fold of the dorsal skin daily using calipers.

  • At the end of the experiment, euthanize the mice and collect skin biopsies for histological analysis (e.g., H&E staining to assess epidermal thickness and immune cell infiltration).

  • Analyze the data for significant reductions in PASI scores, skin thickness, and histological markers of inflammation in the this compound treated group compared to the vehicle control group.

Signaling Pathways and Discovery Workflow

RIPK1 Signaling Pathways

RIPK1 is a multifaceted kinase that can initiate distinct downstream signaling cascades, leading to either cell survival and inflammation or programmed cell death in the form of apoptosis or necroptosis. The decision between these cellular fates is tightly regulated by post-translational modifications of RIPK1, primarily ubiquitination and phosphorylation.

RIPK1_Signaling TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI Recruitment NFkB NF-κB Activation (Pro-survival & Inflammation) ComplexI->NFkB K63/M1 Ub ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa Deubiquitination ComplexIIb Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Deubiquitination Caspase-8 inhibition Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis pRIPK1 -> pRIPK3 -> pMLKL Ripk1_IN_19 This compound Ripk1_IN_19->ComplexIIa Inhibition Ripk1_IN_19->ComplexIIb Inhibition

Caption: RIPK1 signaling pathways initiated by TNFα binding to TNFR1.

Upon TNFα stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it is polyubiquitinated, leading to the activation of the NF-κB pathway and promoting cell survival and inflammation. Deubiquitination of RIPK1 can lead to its dissociation from Complex I and the formation of cytosolic death-inducing complexes. In the presence of active Caspase-8, Complex IIa is formed, leading to apoptosis. However, when Caspase-8 is inhibited, RIPK1 auto-phosphorylates and recruits RIPK3 to form the necrosome (Complex IIb), which in turn phosphorylates MLKL, leading to necroptosis. This compound selectively inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling cascades that lead to both apoptosis and necroptosis.

Discovery and Development Workflow of this compound

The development of this compound followed a structured drug discovery process, beginning with the identification of a hit compound and progressing through systematic optimization to yield a potent and selective lead compound.

Discovery_Workflow cluster_1 HTS High-Throughput Screening (Phenotypic or Target-based) Hit_ID Hit Identification (e.g., Compound 'X') HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Structure-Based Design) Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) - Potency (IC50) - Cellular Activity (EC50) Hit_to_Lead->SAR Selectivity Selectivity Profiling (vs. RIPK2, RIPK3, etc.) Hit_to_Lead->Selectivity ADME ADME/PK Profiling (Metabolic Stability, Solubility, etc.) Hit_to_Lead->ADME Lead_Compound Lead Compound (this compound) Hit_to_Lead->Lead_Compound In_Vivo In Vivo Efficacy Studies (SIRS, Psoriasis models) Lead_Compound->In_Vivo

Caption: A logical workflow for the discovery and development of this compound.

The process began with a high-throughput screen to identify initial hit compounds with activity against RIPK1. The identified hits then entered a hit-to-lead optimization phase, where medicinal chemistry efforts, likely guided by structure-based drug design, were employed to systematically modify the chemical scaffold. This iterative process aimed to improve the compound's potency (Structure-Activity Relationship), selectivity against other kinases, and its absorption, distribution, metabolism, and excretion (ADME) properties. This comprehensive optimization led to the identification of this compound as a lead compound with a desirable balance of potency, selectivity, and drug-like properties. The efficacy of this compound was then validated in relevant in vivo models of inflammatory diseases.

References

The Role of Ripk1-IN-19 in Necroptosis Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway that is implicated in a growing number of inflammatory and neurodegenerative diseases. Unlike apoptosis, necroptosis is a lytic form of cell death that can trigger an inflammatory response. A key regulator of this pathway is Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is a critical node in the decision between cell survival and death, making it a prime therapeutic target. This technical guide focuses on the role and mechanism of a selective RIPK1 inhibitor, Ripk1-IN-19, in the context of necroptosis signaling.

This compound, also identified as compound 10b in its discovery publication, is a potent and selective inhibitor of RIPK1.[1][2] It has demonstrated significant protective effects in cellular and in vivo models of necroptosis-driven pathologies.[3] This document provides a comprehensive overview of this compound, including its quantitative efficacy, detailed experimental protocols for its evaluation, and visual representations of the signaling pathways and experimental workflows involved.

Quantitative Data for this compound

The following table summarizes the key quantitative metrics for this compound, demonstrating its potency and selectivity as a RIPK1 inhibitor.

ParameterValueSpecies/Cell LineAssay ConditionsReference
IC50 (RIPK1) 15 nMNot specified (in vitro kinase assay)Not specified[3]
EC50 (Necroptosis) 47.8 pMHuman U937 cellsTNFα-induced necroptosis[3]
EC50 (Necroptosis) 75.3 pMMurine J774A.1 cellsTNFα-induced necroptosis[3]
EC50 (Necroptosis) 10.2 pMMurine L929 cellsTNFα-induced necroptosis[3]
Kinase Selectivity No obvious activityRIPK2, RIPK3, RIPK4Not specified[3]

Signaling Pathways and Mechanism of Action

The necroptosis signaling cascade is initiated by various stimuli, most notably by the activation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). In a simplified view, upon TNFα binding, a signaling complex is formed that can lead to either cell survival via NF-κB activation or cell death. When caspase-8 is inhibited, RIPK1 kinase activity is unleashed, leading to the recruitment and activation of RIPK3. This RIPK1-RIPK3 complex, termed the necrosome, then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to its rupture and subsequent cell death.

This compound exerts its inhibitory effect by directly targeting the kinase activity of RIPK1.[1][2] By inhibiting RIPK1 phosphorylation, it prevents the downstream activation of RIPK3 and MLKL, thereby blocking the necroptotic cascade.[3]

Necroptosis_Pathway cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation & Execution TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Caspase-8 inhibition RIPK3 RIPK3 RIPK1->RIPK3 recruits & phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL MLKL->pMLKL oligomerizes & translocates Membrane_Rupture Membrane Rupture (Necroptosis) pMLKL->Membrane_Rupture Ripk1_IN_19 This compound Ripk1_IN_19->RIPK1 inhibits kinase activity

Figure 1: Necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role and efficacy of this compound in necroptosis signaling.

In Vitro RIPK1 Kinase Assay

This protocol describes a general method to measure the kinase activity of RIPK1 and the inhibitory potential of compounds like this compound. A common method is the ADP-Glo™ Kinase Assay.[4][5][6]

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • DTT (optional)

  • This compound (or other test inhibitors)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Prepare the kinase reaction master mix containing kinase assay buffer, ATP, and MBP substrate.

  • Add the test inhibitor (this compound) at various concentrations to the wells of the plate. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding the diluted RIPK1 enzyme to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 50 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for another 45 minutes.

  • Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Master Mix (Buffer, ATP, Substrate) Start->Prepare_Reagents Add_Inhibitor Add this compound (serial dilutions) Prepare_Reagents->Add_Inhibitor Add_Enzyme Add RIPK1 Enzyme Add_Inhibitor->Add_Enzyme Incubate_Reaction Incubate at 30°C Add_Enzyme->Incubate_Reaction Stop_Deplete_ATP Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Reaction->Stop_Deplete_ATP Incubate_RT1 Incubate at RT Stop_Deplete_ATP->Incubate_RT1 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_RT1->Add_Detection Incubate_RT2 Incubate at RT Add_Detection->Incubate_RT2 Measure_Luminescence Measure Luminescence Incubate_RT2->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for an in vitro RIPK1 kinase assay.
Cellular Necroptosis Assay

This protocol details the induction and assessment of necroptosis in cell culture to evaluate the protective effects of this compound.[7][8][9]

Materials:

  • Cell lines susceptible to necroptosis (e.g., human U937, murine L929, or J774A.1)

  • Cell culture medium and supplements

  • TNFα (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., BV6 or SM-164)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, SYTOX Green, or Propidium Iodide)

  • Microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Induce necroptosis by adding a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (a common combination is referred to as TSZ). The final concentrations will need to be optimized for each cell line (e.g., for some cell lines, 10-100 ng/mL TNFα, 100 nM Smac mimetic, and 20 µM z-VAD-fmk are used).

  • Include appropriate controls: untreated cells, cells treated with vehicle, and cells treated with the necroptosis-inducing cocktail without the inhibitor.

  • Incubate the cells for a period sufficient to induce cell death (e.g., 8-24 hours).

  • Assess cell viability using a chosen method:

    • CellTiter-Glo®: Measures ATP levels, which are indicative of cell viability.

    • SYTOX Green/Propidium Iodide Staining: These dyes are impermeable to live cells but stain the nucleic acids of dead cells with compromised membrane integrity. Fluorescence can be measured with a plate reader or by flow cytometry.[10][11]

  • Calculate the percentage of cell death inhibition and determine the EC50 value for this compound.

Western Blot Analysis of Necroptosis Signaling

This protocol is for detecting the phosphorylation status of key proteins in the necroptosis pathway to confirm the mechanism of action of this compound.

Materials:

  • Cells treated as in the cellular necroptosis assay.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • After treating the cells with the necroptosis stimuli and this compound for an appropriate time (e.g., 2-8 hours), wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of RIPK1, RIPK3, and MLKL.

Ripk1_IN_19_MoA cluster_inhibitor This compound cluster_ripk1 RIPK1 Kinase Domain Dual_Mode_Inhibitor Dual-Mode Inhibitor Allosteric_Pocket Allosteric_Pocket Dual_Mode_Inhibitor->Allosteric_Pocket occupies ATP_Binding_Pocket ATP_Binding_Pocket Dual_Mode_Inhibitor->ATP_Binding_Pocket occupies RIPK1_Inhibition Inhibition of Kinase Activity Allosteric_Pocket->RIPK1_Inhibition ATP_Binding_Pocket->RIPK1_Inhibition

Figure 3: Mechanism of action of this compound as a dual-mode inhibitor of RIPK1.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1 kinase activity, effectively blocking the necroptotic cell death pathway. Its picomolar efficacy in cellular assays and demonstrated in vivo activity make it a valuable research tool and a promising lead compound for the development of therapeutics for a range of inflammatory and neurodegenerative diseases where necroptosis is a key pathological driver. The experimental protocols provided in this guide offer a robust framework for the investigation of this compound and other RIPK1 inhibitors in the context of necroptosis signaling.

References

understanding the chemical structure of Ripk1-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Structure and Activity of Ripk1-IN-19

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It includes a detailed summary of its chemical properties, biological activity, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for professionals engaged in inflammation research and the development of novel therapeutics targeting necroptosis and other RIPK1-mediated signaling pathways.

Chemical Structure and Properties

This compound is a small molecule inhibitor designed for high selectivity towards RIPK1.

  • IUPAC Name: (Not publicly available)

  • CAS Number: 2763831-43-0

  • Molecular Formula: (Not publicly available)

  • Molecular Weight: (Not publicly available)

(Note: Specific structural details beyond its classification as a selective RIPK1 inhibitor are proprietary and not fully disclosed in public literature.)

Quantitative Biological Activity

This compound demonstrates potent inhibition of RIPK1 kinase activity and effectively protects against necroptotic cell death in various cell lines. Its selectivity profile indicates minimal activity against other members of the RIP kinase family.[1]

ParameterSpeciesValueAssay Type / Cell LineReference
IC50 (RIPK1) Human15 nMIn vitro kinase assay[1]
EC50 (Necroptosis) Human47.8 pMTNFα-induced necroptosis in U937 cells[1]
EC50 (Necroptosis) Murine75.3 pMTNFα-induced necroptosis in J774A.1 cells[1]
EC50 (Necroptosis) Murine10.2 pMTNFα-induced necroptosis in L929 cells[1]
Selectivity (RIPK2) N/ANo obvious activityIn vitro kinase assay[1]
Selectivity (RIPK3) N/ANo obvious activityIn vitro kinase assay[1]
Selectivity (RIPK4) N/ANo obvious activityIn vitro kinase assay[1]

Signaling Pathway of RIPK1 in Necroptosis

RIPK1 is a critical serine/threonine kinase that functions as a central node in cell death and survival signaling pathways initiated by tumor necrosis factor receptor 1 (TNFR1).[2][3] Under conditions that inhibit apoptosis, RIPK1 kinase activity can trigger a form of programmed necrosis called necroptosis. This pathway involves the sequential activation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein.[4][5]

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment NFkB NF-κB Activation (Pro-survival) Complex_I->NFkB K63-Ubiquitination Deubiquitination Deubiquitination (e.g., CYLD) Complex_I->Deubiquitination Necrosome Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Deubiquitination->Necrosome Formation RIPK1_p p-RIPK1 Necrosome->RIPK1_p Autophosphorylation RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p Phosphorylation MLKL_p p-MLKL (Oligomerization) RIPK3_p->MLKL_p Phosphorylation Membrane_Rupture Membrane Rupture (Necroptosis) MLKL_p->Membrane_Rupture Translocation to Membrane Ripk1_IN_19 This compound Ripk1_IN_19->RIPK1_p Inhibition

Caption: RIPK1-mediated necroptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize RIPK1 inhibitors like this compound.

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphotransferase reaction.

Materials:

  • Recombinant human RIPK1 enzyme (e.g., BPS Bioscience, #79560)[6]

  • Kinase substrate: Myelin Basic Protein (MBP)[6]

  • ATP solution (500 µM)[6]

  • Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[7]

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[6]

  • White, opaque 96-well plates

Workflow Diagram:

G start Start step1 Add Kinase Buffer, RIPK1 Enzyme, and Inhibitor (this compound) to 96-well plate start->step1 step2 Pre-incubate (e.g., 30 min at RT) to allow inhibitor binding step1->step2 step3 Initiate reaction by adding ATP and MBP Substrate step2->step3 step4 Incubate (e.g., 60 min at 30°C) to allow phosphorylation step3->step4 step5 Stop reaction and deplete remaining ATP with ADP-Glo™ Reagent step4->step5 step6 Convert ADP to ATP and measure light with Kinase Detection Reagent step5->step6 end Read Luminescence (Signal ∝ ADP produced) step6->end

Caption: Workflow for an in vitro RIPK1 kinase inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound in Kinase Assay Buffer.

  • To the wells of a 96-well plate, add 5 µL of the diluted inhibitor. For control wells, add 5 µL of buffer (for no-inhibitor control) or a known inhibitor (positive control).

  • Add 20 µL of a solution containing the RIPK1 enzyme diluted in Kinase Assay Buffer.

  • Pre-incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.[8][9]

  • Initiate the kinase reaction by adding 25 µL of a solution containing ATP and MBP substrate diluted in Kinase Assay Buffer. The final reaction volume is 50 µL.

  • Incubate the plate for 60 minutes at 30°C.

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes any unconsumed ATP.

  • Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP and subsequently generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptosis induced by TNFα in the presence of a pan-caspase inhibitor.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines (e.g., U937, HT-29)[8][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Human or mouse TNFα (e.g., 20 ng/mL final concentration)[8][9]

  • Pan-caspase inhibitor: z-VAD-fmk (50 µM final concentration)[8][9]

  • This compound or other test compounds

  • Cell viability/death reagent: Sytox™ Green (or similar membrane-impermeant DNA dye)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed MEFs in a 96-well plate at a density of approximately 300,000 cells/well and allow them to adhere overnight.[8][9]

  • The next day, prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells by adding the diluted compounds to the wells. Also add the pan-caspase inhibitor z-VAD-fmk to all wells designated for necroptosis induction.[8][9]

  • Incubate the plate for 30 minutes at 37°C.[8][9]

  • Induce necroptosis by adding TNFα to the appropriate wells. Include untreated and vehicle-treated controls.

  • Add the Sytox Green reagent to all wells according to the manufacturer's protocol.

  • Incubate the plate for 24 hours at 37°C.[8][9]

  • Measure cell death by reading the fluorescence of Sytox Green on a plate reader (Excitation/Emission ~485/520 nm). Fluorescence intensity is directly proportional to the number of necroptotic cells with compromised membrane integrity.

  • Calculate EC50 values by plotting the percentage of cell death inhibition against the logarithm of the inhibitor concentration.

References

The Impact of Ripk1-IN-19 on the RIPK1/RIPK3/MLKL Necroptosis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling target for therapeutic intervention in a range of human diseases. Necroptosis, a form of regulated necrosis, is a key pathway driven by the kinase activity of RIPK1. This pathway involves the sequential activation of RIPK1, RIPK3, and the mixed lineage kinase domain-like (MLKL) protein. Ripk1-IN-19 is a potent and selective small molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth analysis of this compound's mechanism of action and its impact on the RIPK1/RIPK3/MLKL signaling cascade. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the pertinent biological pathways and experimental workflows.

Introduction to the RIPK1/RIPK3/MLKL Pathway

Necroptosis is a lytic, pro-inflammatory form of programmed cell death.[1][2] Unlike apoptosis, it is independent of caspase activity and is characterized by cell swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs).[3] The core of the necroptosis signaling machinery consists of three key proteins: RIPK1, RIPK3, and MLKL.[4]

Under specific cellular conditions, such as stimulation by tumor necrosis factor-alpha (TNFα) in the absence of caspase-8 activity, RIPK1 is activated through autophosphorylation.[5] This activation leads to the recruitment of RIPK3 via their respective RIP homotypic interaction motifs (RHIMs), forming a functional amyloid-like signaling complex known as the necrosome.[6] Within the necrosome, RIPK1 and RIPK3 trans-phosphorylate each other, leading to the full activation of RIPK3 kinase.[3] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores that disrupt membrane integrity, leading to cell lysis and the release of inflammatory cellular contents.[8][9]

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is a selective inhibitor of RIPK1 kinase activity with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[10][11] It demonstrates high selectivity for RIPK1, with no significant activity observed against other closely related kinases such as RIPK2, RIPK3, and RIPK4.[10][12] This selectivity is crucial for minimizing off-target effects in therapeutic applications.

The inhibitory action of this compound on RIPK1 kinase activity effectively blocks the initial step of the necroptotic cascade. By preventing the autophosphorylation of RIPK1, this compound inhibits the formation of the necrosome and the subsequent activation of RIPK3 and MLKL.[10] Studies have shown that this compound effectively inhibits the phosphorylation of RIPK1, RIPK3, and MLKL in a dose-dependent manner, with inhibitory effects observed in the nanomolar range (0.03-300 nM).[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a clear overview of its potency and cellular efficacy.

Parameter Value Reference
IC50 (RIPK1 Kinase Activity) 15 nM[10][11]

Table 1: In Vitro Inhibitory Activity of this compound

Cell Line Cell Type EC50 (Necroptosis Inhibition) Reference
U937Human monocytic47.8 pM[10]
J774A.1Mouse macrophage75.3 pM[10]
L929Mouse fibrosarcoma10.2 pM[10]

Table 2: Cellular Efficacy of this compound in Necroptosis Assays

Signaling Pathway and Inhibitor Action

The following diagram illustrates the RIPK1/RIPK3/MLKL signaling pathway and the point of intervention for this compound.

RIPK1_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding RIPK1 RIPK1 TNFR1->RIPK1 Recruitment & Activation MLKL_pore MLKL Pore Formation Cell_Lysis Necroptotic Cell Death MLKL_pore->Cell_Lysis Membrane Disruption Necrosome Necrosome (RIPK1-RIPK3 Complex) RIPK1->Necrosome Phosphorylation & Complex Formation RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL MLKL->MLKL_pore Oligomerization & Translocation Necrosome->MLKL Phosphorylation Ripk1_IN_19 This compound Ripk1_IN_19->RIPK1 Inhibition

Figure 1: The RIPK1/RIPK3/MLKL necroptosis pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the impact of this compound on the RIPK1/RIPK3/MLKL pathway.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of RIPK1.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant_RIPK1 Recombinant RIPK1 Enzyme Reaction_Mix Incubate RIPK1, Inhibitor, Substrate, and ATP Recombinant_RIPK1->Reaction_Mix Substrate Myelin Basic Protein (MBP) Substrate->Reaction_Mix ATP_sol ATP Solution ATP_sol->Reaction_Mix Inhibitor_sol This compound (serial dilutions) Inhibitor_sol->Reaction_Mix ADP_Glo Add ADP-Glo™ Reagent Reaction_Mix->ADP_Glo Luminescence Measure Luminescence ADP_Glo->Luminescence IC50_Calc Calculate IC50 Value Luminescence->IC50_Calc

Figure 2: Workflow for the in vitro RIPK1 kinase inhibition assay.

Materials:

  • Recombinant human RIPK1 enzyme (BPS Bioscience, Cat. No. 100411)[13]

  • Myelin Basic Protein (MBP) substrate (BPS Bioscience, Cat. No. 78514)[13]

  • ATP (BPS Bioscience, Cat. No. 79686)[13]

  • Kinase assay buffer (BPS Bioscience, Cat. No. 79334)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • This compound

  • 96-well white microplates

Procedure:

  • Prepare a master mixture containing kinase assay buffer, ATP, and MBP substrate.

  • Add 12.5 µL of the master mixture to each well of a 96-well plate.

  • Add 2.5 µL of serially diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Thaw the RIPK1 enzyme on ice and dilute to the desired concentration in kinase assay buffer.

  • Initiate the reaction by adding 10 µL of diluted RIPK1 enzyme to each well.

  • Incubate the plate at 30°C for 50 minutes.[13]

  • Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Protein Phosphorylation

This protocol details the detection of phosphorylated RIPK1, RIPK3, and MLKL in cell lysates to assess the cellular activity of this compound.

Western_Blot_Workflow Cell_Culture Culture HT-29 Cells Treatment Treat with TNFα, zVAD-fmk, and this compound Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% non-fat milk Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-p-RIPK1) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis Cell_Viability_Workflow Seed_Cells Seed HT-29 cells in 96-well plate Pre_treatment Pre-treat with This compound Seed_Cells->Pre_treatment Induce_Necroptosis Induce Necroptosis (TNFα + z-VAD-fmk) Pre_treatment->Induce_Necroptosis Incubation Incubate for 24-48 hours Induce_Necroptosis->Incubation Viability_Assay Add CellTiter-Glo® Reagent Incubation->Viability_Assay Measure_Luminescence Measure Luminescence Viability_Assay->Measure_Luminescence EC50_Calculation Calculate EC50 Measure_Luminescence->EC50_Calculation

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of Ripk1-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that regulate inflammation and cell death, including apoptosis and necroptosis. Its kinase activity is a key driver in various inflammatory diseases. Ripk1-IN-19 is a potent and selective inhibitor of RIPK1, offering a valuable tool for studying its role in these pathways and as a potential therapeutic agent. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its biochemical activity, cellular function in necroptosis, and target engagement.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound
Assay TypeKey ParameterThis compoundDescription
Biochemical Kinase Assay IC₅₀ 15 nM[1]Concentration of this compound required to inhibit 50% of RIPK1 kinase activity in a purified enzyme system.
Cellular Necroptosis Assay EC₅₀ 47.8 pM (U937 cells)[1]Concentration of this compound required to protect 50% of U937 cells from TNFα-induced necroptosis.
75.3 pM (J774A.1 cells)[1]Concentration of this compound required to protect 50% of J774A.1 cells from TNFα-induced necroptosis.
10.2 pM (L929 cells)[1]Concentration of this compound required to protect 50% of L929 cells from TNFα-induced necroptosis.

Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the TNFα-induced necroptosis pathway and the point of inhibition by this compound.

RIPK1_Signaling_Pathway cluster_complex_i TNFR1 Complex I (Pro-survival) cluster_complex_iib Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_I K63 Ub LUBAC LUBAC RIPK1_I->LUBAC IKK IKK Complex RIPK1_I->IKK RIPK1_II RIPK1 RIPK1_I->RIPK1_II Deubiquitination LUBAC->RIPK1_I M1 Ub NFkB NF-κB Activation IKK->NFkB RIPK3 RIPK3 RIPK1_II->RIPK3 P MLKL MLKL RIPK3->MLKL P Necroptosis Necroptosis MLKL->Necroptosis Inhibitor This compound Inhibitor->RIPK1_II Inhibition of Kinase Activity TNFa TNFα TNFa->TNFR1

Caption: RIPK1 signaling pathway and inhibition by this compound.

Experimental Protocols

Biochemical RIPK1 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified recombinant RIPK1 by measuring the amount of ADP produced.

Experimental Workflow:

Kinase_Assay_Workflow A Prepare Reagents: - 5x Kinase Buffer - ATP - RIPK1 Substrate (MBP) - Recombinant RIPK1 - this compound B Add Master Mix to 96-well plate: - Kinase Buffer - ATP - MBP Substrate A->B C Add this compound (or vehicle) B->C D Initiate reaction with diluted RIPK1 enzyme C->D E Incubate at 30°C for 50 minutes D->E F Add ADP-Glo™ Reagent E->F G Incubate at RT for 45 minutes F->G H Add Kinase Detection Reagent G->H I Incubate at RT for 45 minutes H->I J Measure Luminescence I->J

Caption: Workflow for the RIPK1 ADP-Glo™ kinase assay.

Methodology:

  • Reagent Preparation:

    • Thaw 5x Kinase assay buffer, ATP, and RIPK1 substrate (Myelin Basic Protein, MBP).

    • Prepare a master mix containing 5x Kinase assay buffer, ATP (final concentration of 10 µM is a good starting point), and MBP substrate.

    • Prepare serial dilutions of this compound in 1x Kinase assay buffer. Ensure the final DMSO concentration is ≤1%.

    • Dilute recombinant human RIPK1 enzyme to the desired concentration (e.g., 10 ng/µl) in 1x Kinase assay buffer.

  • Assay Procedure (96-well format):

    • Add 12.5 µl of the master mixture to each well.

    • Add 2.5 µl of the this compound dilutions or vehicle (for positive and negative controls) to the appropriate wells.

    • To initiate the kinase reaction, add 10 µl of the diluted RIPK1 enzyme to all wells except the "blank" controls. Add 10 µl of 1x Kinase assay buffer to the blank wells.

    • Shake the plate gently and incubate at 30°C for 50 minutes.

  • Detection:

    • Add 25 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µl of Kinase Detection Reagent to each well. Incubate at room temperature for another 45 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Necroptosis Assay

This assay measures the ability of this compound to protect cells from necroptosis induced by a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor.

Experimental Workflow:

Necroptosis_Assay_Workflow A Seed cells (e.g., HT-29, U937) in a 96-well plate B Allow cells to adhere overnight A->B C Pre-treat cells with serial dilutions of this compound for 1 hour B->C D Induce necroptosis with: - TNFα (e.g., 20 ng/ml) - SMAC mimetic (e.g., 100 nM) - z-VAD-FMK (e.g., 20 µM) C->D E Incubate for 18-24 hours D->E F Measure cell viability (e.g., CellTiter-Glo®) E->F

Caption: Workflow for the cellular necroptosis assay.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., human HT-29 colon adenocarcinoma, human U937 monocytes, or mouse L929 fibrosarcoma) in the recommended medium.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment and Necroptosis Induction:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the cells with the this compound dilutions for 1 hour.

    • Prepare a cocktail to induce necroptosis containing TNFα (e.g., 10-100 ng/ml), a SMAC mimetic (e.g., birinapant or SM-164 at 10-100 nM), and a pan-caspase inhibitor (e.g., z-VAD-FMK at 20 µM). The combination of these reagents is often referred to as TSZ.[2][3]

    • Add the necroptosis-inducing cocktail to the wells and incubate for a period sufficient to induce cell death (typically 18-24 hours).

  • Viability Measurement:

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Follow the manufacturer's instructions for the chosen viability assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability).

    • Plot the percent viability against the logarithm of the this compound concentration and determine the EC₅₀ value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Experimental Workflow:

CETSA_Workflow A Treat intact cells with this compound or vehicle B Heat the cell suspension across a range of temperatures A->B C Lyse the cells B->C D Separate soluble and precipitated proteins by centrifugation C->D E Analyze the soluble fraction for RIPK1 levels by Western Blot or ELISA D->E F Generate melt curves to determine the shift in thermal stability E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Methodology:

  • Cell Treatment:

    • Treat cultured cells (e.g., HT-29) with a saturating concentration of this compound or vehicle (DMSO) for 1 hour.

  • Thermal Denaturation:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble proteins from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Determine the amount of soluble RIPK1 in each sample using a sensitive detection method such as Western blotting or a specific ELISA.

  • Data Analysis:

    • Quantify the RIPK1 signal at each temperature for both the vehicle- and this compound-treated samples.

    • Normalize the data to the signal at the lowest temperature (or unheated control).

    • Plot the percentage of soluble RIPK1 against the temperature to generate "melt curves". A shift in the melt curve to higher temperatures in the presence of this compound indicates target engagement. An isothermal dose-response experiment can also be performed at a fixed temperature to determine the EC₅₀ for target engagement.

Immunoprecipitation of RIPK1 for Phosphorylation Analysis

This protocol allows for the assessment of this compound's effect on RIPK1 phosphorylation in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells (e.g., MEFs or macrophages) with TNFα to induce RIPK1 phosphorylation, in the presence or absence of this compound.

    • Lyse the cells in a suitable lysis buffer (e.g., containing NP-40 and Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the cleared lysates with an anti-RIPK1 antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specific binding.

  • Western Blot Analysis:

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against phosphorylated RIPK1 (e.g., pS166) and total RIPK1 to assess the inhibition of phosphorylation by this compound.

By employing these detailed protocols, researchers can effectively characterize the in vitro activity of this compound, confirming its biochemical potency, its efficacy in a cellular model of necroptosis, and its direct engagement with the RIPK1 target in cells.

References

Application Notes: Using Ripk1-IN-19 in Cell-Based Necroptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necroptosis is a regulated form of necrotic cell death critical in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway that results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[1][3][4]

The central regulator of necroptosis is the Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[1][2] Under conditions where apoptosis is blocked, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) lead to the activation of RIPK1's kinase domain.[4] This initiates a signaling cascade involving RIPK3 and the mixed-lineage kinase domain-like (MLKL) protein, culminating in the formation of the "necrosome" complex and subsequent cell lysis.[1][5][6] Given its pivotal role, RIPK1 has emerged as a key therapeutic target for diseases driven by excessive necroptotic cell death.[1][2]

Ripk1-IN-19 is a potent and selective small molecule inhibitor of RIPK1 kinase activity. These application notes provide a comprehensive guide to utilizing this compound in cell-based assays to study and quantify the inhibition of necroptosis.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the kinase activity of RIPK1. The kinase function of RIPK1 is essential for its role in initiating necroptosis.[1][5] Upon stimulation (e.g., by TNF-α) in an apoptosis-deficient context (e.g., in the presence of a pan-caspase inhibitor like zVAD-fmk), RIPK1 undergoes autophosphorylation at key residues such as Serine 166, a hallmark of its activation.[1][5] Activated RIPK1 then recruits and phosphorylates RIPK3.

This compound binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation. By blocking this initial, critical step, this compound effectively halts the entire downstream necroptotic signaling cascade, preventing the recruitment of RIPK3, the phosphorylation of MLKL, and ultimately, cell death.

Mandatory Visualizations

Necroptosis Signaling Pathway cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 cIAP cIAP1/2 RIPK1_scaffold RIPK1 (Scaffold) NFkB NF-κB Activation RIPK1_scaffold->NFkB Survival RIPK1_active p-RIPK1 (Active Kinase) RIPK3 RIPK3 RIPK1_active->RIPK3 pRIPK3 p-RIPK3 MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomer) Necroptosis Necroptosis (Membrane Rupture) pMLKL->Necroptosis TNFa TNF-α TNFa->TNFR1 RIPK1_inactive RIPK1 (Inactive) RIPK1_inactive->RIPK1_scaffold RIPK1_inactive->RIPK1_active Autophosphorylation Casp8 Caspase-8 RIPK1_inactive->Casp8 Apoptosis Pathway Apoptosis Apoptosis Casp8->Apoptosis zVAD zVAD-fmk zVAD->Casp8 Ripk1_IN_19 This compound Ripk1_IN_19->RIPK1_active Inhibits

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Data Presentation

The potency of this compound can be compared with other known RIPK1 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

CompoundTargetIC50 (nM)Cell LineNecroptosis Induction MethodReference
This compound RIPK12.5MEFshTNF + zVAD.fmk--INVALID-LINK--
GSK'481 RIPK110U937TNF + zVAD.fmk--INVALID-LINK--
Necrostatin-1s RIPK1~20JurkatTNFα--INVALID-LINK--
PK68 RIPK1~90HT-29TSZ--INVALID-LINK--

MEFs: Mouse Embryonic Fibroblasts; hTNF: human Tumor Necrosis Factor; zVAD.fmk: pan-caspase inhibitor; TSZ: TNFα, Smac mimetic, zVAD.fmk.

Experimental Protocols

This section provides a detailed protocol for a cell-based necroptosis assay using this compound. The protocol is generalized for adherent cell lines known to be susceptible to necroptosis (e.g., human HT-29, mouse L929, or MEFs). Optimization for specific cell lines and suspension cells (e.g., U937, Jurkat) may be required.

Materials and Reagents
  • Cell Line: Necroptosis-competent cell line (e.g., HT-29, L929, MEFs). Ensure cells express RIPK1, RIPK3, and MLKL. Some cancer cell lines exhibit epigenetic silencing of RIPK3 and are resistant.[7]

  • Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C or -80°C.

  • Necroptosis Inducers:

    • Human or Mouse TNF-α (stock at 10-20 µg/mL).

    • Smac mimetic (e.g., Birinapant, LCL161; stock at 1-10 mM in DMSO).

    • Pan-caspase inhibitor (e.g., zVAD-fmk; stock at 20-50 mM in DMSO).

  • Assay Plates: 96-well or 384-well clear-bottom, tissue culture-treated plates (white plates for luminescence assays).

  • Assay Reagents (select one or more):

    • For Viability: CellTiter-Glo® Luminescent Cell Viability Assay.

    • For Necrosis/Membrane Rupture: SYTOX™ Green Nucleic Acid Stain, Propidium Iodide (PI), or Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.

  • Instrumentation: Plate reader (luminescence, fluorescence), flow cytometer, or high-content imaging system.

Experimental Workflow

Experimental Workflow cluster_readout Readout Options A 1. Seed Cells (e.g., 10,000 cells/well in 96-well plate) B 2. Incubate (Allow cells to adhere, e.g., 18-24 hours) A->B C 3. Pre-treatment with Inhibitor Add this compound serial dilutions (and controls) B->C D 4. Incubate (30-60 minutes) C->D E 5. Induce Necroptosis Add stimuli (e.g., TNFα + Smac Mimetic + zVAD-fmk) D->E F 6. Incubate (6-24 hours, depending on cell line) E->F G 7. Assay Readout (Measure cell death/viability) F->G H 8. Data Analysis (Normalize data, plot dose-response curve, calculate IC50) G->H R1 Luminescence (CellTiter-Glo) G->R1 R2 Fluorescence (SYTOX Green / PI) G->R2 R3 Western Blot (p-RIPK1, p-MLKL) G->R3

Caption: Workflow for a cell-based necroptosis inhibition assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay (e.g., 5,000-20,000 cells/well).

    • Incubate overnight (18-24 hours) at 37°C, 5% CO2.

  • Compound Preparation and Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical final concentration range for an IC50 curve would be 0.1 nM to 1 µM.

    • Include the following controls on each plate:

      • Vehicle Control (Untreated): Cells with medium + DMSO (at the highest concentration used for the inhibitor).

      • Necroptosis Control (Maximum Death): Cells treated with necroptosis inducers + DMSO.

    • Carefully remove the old medium from the cells and add the medium containing the diluted this compound or controls.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Induction of Necroptosis:

    • Prepare a concentrated stock of the necroptosis-inducing cocktail (e.g., TNFα, Smac mimetic, zVAD-fmk).

    • Add the cocktail to all wells except the untreated vehicle control.

    • Example Final Concentrations:

      • TNF-α: 20 ng/mL

      • Smac mimetic (LCL161): 1 µM[7]

      • zVAD-fmk: 20 µM[7]

    • Note: These concentrations should be optimized for your specific cell line.

  • Incubation:

    • Incubate the plate for a period sufficient to induce significant cell death in the necroptosis control group. This is cell-line dependent and can range from 6 to 24 hours.

  • Assay Readout and Data Analysis:

    • Method A: Cell Viability (CellTiter-Glo):

      • Equilibrate the plate and reagent to room temperature.

      • Add CellTiter-Glo reagent to each well according to the manufacturer's protocol.

      • Mix on an orbital shaker for 2 minutes to induce lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Read luminescence on a plate reader.

    • Method B: Membrane Permeability (SYTOX Green):

      • Add SYTOX Green to the culture medium at the recommended concentration.

      • Incubate for 15-30 minutes at 37°C.

      • Read fluorescence (Excitation ~485 nm, Emission ~520 nm). This can also be performed in real-time on a kinetic plate reader or imager.

    • Data Analysis:

      • Normalize the data. Set the average signal from the vehicle control (untreated) as 100% viability and the necroptosis control as 0% viability.

      • Calculate the "% Inhibition" for each this compound concentration.

      • Plot the % Inhibition against the log of the inhibitor concentration.

      • Use a non-linear regression (four-parameter variable slope) to fit the curve and determine the IC50 value.

Confirmation by Western Blot (Optional but Recommended)

To confirm that this compound is acting on-target, you can assess the phosphorylation status of key necroptosis proteins.

  • Scale up the experiment in a 6-well or 12-well plate format.

  • Treat cells with a high and low concentration of this compound alongside controls.

  • Lyse the cells at an early time point (e.g., 2-4 hours post-induction) before widespread cell death occurs.

  • Perform SDS-PAGE and Western blot analysis using antibodies against:

    • Phospho-RIPK1 (Ser166)

    • Total RIPK1

    • Phospho-MLKL (Ser358)

    • Total MLKL

    • Loading control (e.g., GAPDH, β-Actin)

  • A successful experiment will show that this compound treatment reduces the levels of p-RIPK1 and p-MLKL in a dose-dependent manner.

References

Application Notes and Protocols for Ripk1-IN-19 in an Imiquimod-Induced Psoriasis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ripk1-IN-19, a selective RIPK1 inhibitor, in the widely utilized imiquimod (IMQ)-induced psoriasis mouse model. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of RIPK1 inhibition in psoriasis and other inflammatory skin diseases.

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disorder characterized by hyperproliferation of keratinocytes, immune cell infiltration, and increased production of pro-inflammatory cytokines. Receptor-interacting protein kinase 1 (RIPK1) has emerged as a key regulator of inflammation and cell death pathways, including necroptosis, which is implicated in the pathogenesis of psoriasis.[1] Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for inflammatory diseases.[2]

This compound is a selective and potent inhibitor of RIPK1 with an IC50 of 15 nM.[2] It has demonstrated protective activity in preclinical models of inflammation, including the imiquimod-induced psoriasis model.[2] This document outlines the protocols for inducing psoriasis-like skin inflammation in mice using imiquimod and for evaluating the efficacy of this compound.

Data Presentation

While it has been reported that topical administration of 10% this compound ameliorates psoriasis-like skin symptoms by reducing skin scaling and thickening in the imiquimod-induced psoriasis model, specific quantitative data from the primary literature is not publicly available at this time.[2] The following tables are provided as templates for data collection and presentation. For illustrative purposes, representative data from studies using other RIPK1 inhibitors in similar models may be included with a clear disclaimer.

Table 1: Effect of this compound on Ear Thickness in Imiquimod-Induced Psoriasis Model

Treatment GroupDay 0 (mm)Day 1 (mm)Day 2 (mm)Day 3 (mm)Day 4 (mm)Day 5 (mm)Day 6 (mm)
Naive (No Treatment)DataDataDataDataDataDataData
Vehicle + ImiquimodDataDataDataDataDataDataData
This compound + ImiquimodDataDataDataDataDataDataData
Positive Control (e.g., Clobetasol) + ImiquimodDataDataDataDataDataDataData

Note: Data for this compound is not currently available in the public domain. Researchers should populate this table with their own experimental data.

Table 2: Effect of this compound on Psoriasis Area and Severity Index (PASI) Score

Treatment GroupErythema Score (0-4)Scaling Score (0-4)Thickness Score (0-4)Total PASI Score (0-12)
Naive (No Treatment)DataDataDataData
Vehicle + ImiquimodDataDataDataData
This compound + ImiquimodDataDataDataData
Positive Control (e.g., Clobetasol) + ImiquimodDataDataDataData

Note: PASI scoring is a standard method for assessing the severity of psoriasis-like lesions in the imiquimod model.[3][4] Data for this compound is not currently available. Researchers should populate this table with their own experimental data.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Skin Tissue

Treatment GroupIL-1β (pg/mg tissue)IL-6 (pg/mg tissue)TNF-α (pg/mg tissue)IL-17A (pg/mg tissue)IL-23 (pg/mg tissue)
Naive (No Treatment)DataDataDataDataData
Vehicle + ImiquimodDataDataDataDataData
This compound + ImiquimodDataDataDataDataData
Positive Control (e.g., Clobetasol) + ImiquimodDataDataDataDataData

Note: Cytokine analysis is a crucial endpoint for understanding the mechanism of action.[3] Data for this compound is not currently available. Researchers should populate this table with their own experimental data.

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

This protocol is adapted from established methods for inducing psoriasis-like skin inflammation in mice.[3][5][6]

Materials:

  • 8-12 week old BALB/c or C57BL/6 mice

  • Imiquimod cream (5%) (e.g., Aldara™)

  • Vehicle control cream (e.g., Vaseline Lanette cream)

  • Electric shaver

  • Calipers for measuring ear thickness

  • Anesthesia (e.g., isoflurane)

  • This compound formulated for topical or systemic administration

  • Positive control drug (e.g., clobetasol propionate 0.05% cream)

Procedure:

  • Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.

  • Hair Removal: Anesthetize the mice and shave a small area of the dorsal skin (approximately 2x3 cm). Allow the mice to recover for 24 hours.

  • Baseline Measurements: Before the first application, measure and record the baseline ear thickness of both ears using a caliper.

  • Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.[5] The left ear can serve as an untreated internal control.

  • Treatment Administration:

    • Topical: Apply the vehicle, this compound, or positive control cream to the imiquimod-treated areas (back and right ear) a few hours before or after the imiquimod application, according to the study design.

    • Systemic: Administer the vehicle or this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.

  • Daily Monitoring and Scoring:

    • Monitor the body weight of the mice daily.

    • Measure the thickness of both ears daily using a caliper.

    • Score the severity of the skin inflammation on the dorsal skin daily using the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and thickness on a scale of 0-4 for each parameter (total score 0-12).[4]

  • Endpoint and Sample Collection:

    • At the end of the experiment (e.g., day 6 or 8), euthanize the mice.

    • Collect skin biopsies from the treated dorsal skin and both ears for histological analysis and cytokine measurement.

    • Collect spleens and measure their weight as an indicator of systemic inflammation.

Histological Analysis
  • Fix skin samples in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin and section them.

  • Stain the sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), presence of parakeratosis, and immune cell infiltration.

  • Immunohistochemistry can be performed to detect specific immune cell markers (e.g., CD3 for T cells, Ly6G for neutrophils) or markers of proliferation (e.g., Ki67).

Cytokine Analysis
  • Homogenize skin samples in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the homogenates and collect the supernatants.

  • Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IL-17A, IL-23) in the supernatants using ELISA or a multiplex bead-based immunoassay.

Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_complex_i Complex I (Pro-survival) cluster_complex_ii Complex II (Pro-death) TNFa TNF-α TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_deub RIPK1 (de-Ub) TRADD->RIPK1_deub cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_ub RIPK1 (Ub) cIAP12->RIPK1_ub K63-Ub IKK IKK Complex RIPK1_ub->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation FADD FADD RIPK1_deub->FADD RIPK3 RIPK3 RIPK1_deub->RIPK3 RHIM interaction Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Necroptosis->Inflammation Ripk1_IN_19 This compound Ripk1_IN_19->RIPK1_deub Inhibits kinase activity

Caption: RIPK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow Acclimatization Acclimatization (1 week) Shaving Shave Dorsal Skin Acclimatization->Shaving Baseline Baseline Measurements (Ear Thickness) Shaving->Baseline Grouping Randomize into Treatment Groups: - Naive - Vehicle + IMQ - this compound + IMQ - Positive Control + IMQ Baseline->Grouping Induction Daily Imiquimod Application (Dorsal Skin & Right Ear) (Days 0-6) Grouping->Induction Treatment Daily Treatment Administration (Topical or Systemic) (Days 0-6) Grouping->Treatment Monitoring Daily Monitoring: - Body Weight - Ear Thickness - PASI Scoring Induction->Monitoring Treatment->Monitoring Endpoint Endpoint (Day 7) Monitoring->Endpoint Sample_Collection Sample Collection: - Skin Biopsies - Spleen Endpoint->Sample_Collection Analysis Analysis: - Histology (H&E, IHC) - Cytokine Analysis (ELISA) Sample_Collection->Analysis End End Analysis->End

Caption: Experimental Workflow for Imiquimod-Induced Psoriasis Model.

References

Measuring the Potency of Ripk1-IN-19: A Detailed Application Note and Protocol for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including necroptosis and apoptosis.[1] Its pivotal role in various pathological conditions, such as inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury, has made it a prime target for therapeutic intervention. Ripk1-IN-19 is a selective inhibitor of RIPK1 with a reported IC50 value of 15 nM.[2] This application note provides detailed protocols for determining the IC50 value of this compound, a crucial step in characterizing its potency and advancing its potential as a therapeutic agent.

The following sections will detail both a biochemical and a cell-based assay to measure the inhibitory activity of this compound. A biochemical assay, such as the ADP-Glo™ Kinase Assay, directly measures the inhibition of the purified RIPK1 enzyme. In contrast, a cell-based necroptosis assay provides insights into the compound's efficacy within a more physiologically relevant cellular context.

Data Presentation: Comparative Potency of RIPK1 Inhibitors

To provide context for the potency of this compound, the following table summarizes the IC50 values of several well-characterized RIPK1 inhibitors. This data is essential for benchmarking new compounds and understanding the structure-activity relationships of RIPK1 inhibitors.

InhibitorIC50 (nM)Assay TypeReference
This compound 15 Biochemical [2]
Necrostatin-1 (Nec-1)~180-490Cell-based[3]
GSK'772~0.13Biochemical[4]
GSK'547~5.6Biochemical[3]
RIPA-56~13Cell-based[3]

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay for RIPK1

This protocol describes the determination of the IC50 value of this compound against purified human RIPK1 kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human RIPK1 enzyme (e.g., SignalChem)

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

    • Further dilute these intermediate concentrations in Kinase Buffer to the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Prepare a master mix containing the RIPK1 enzyme and MBP substrate in Kinase Buffer. The optimal concentrations of the enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

    • Add 5 µL of the diluted this compound or DMSO (as a vehicle control) to the wells of the assay plate.

    • Initiate the kinase reaction by adding 5 µL of the RIPK1/MBP master mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The data is typically plotted with the logarithm of the inhibitor concentration on the x-axis and the percentage of inhibition on the y-axis.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.[5][6]

Cell-Based Assay: TNF-α-Induced Necroptosis in HT-29 Cells

This protocol outlines a method to determine the cellular potency of this compound by measuring its ability to inhibit necroptosis in the human colon adenocarcinoma cell line, HT-29.

Materials:

  • HT-29 cells

  • DMEM or McCoy's 5A medium supplemented with 10% FBS and antibiotics

  • Human TNF-α

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

  • 96-well clear-bottom, white-walled plates

  • Standard cell culture equipment

Procedure:

  • Cell Seeding:

    • Seed HT-29 cells in a 96-well plate at a density of 10,000-20,000 cells per well.

    • Incubate the cells at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (a known RIPK1 inhibitor like Necrostatin-1).

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Induction of Necroptosis:

    • Prepare a solution containing TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in cell culture medium.

    • Add this necroptosis-inducing cocktail to the wells containing the cells and inhibitor.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated, non-stimulated cells (100% viability) and the vehicle-treated, necroptosis-induced cells (0% protection).

    • Plot the percentage of protection against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

RIPK1 Signaling Pathway

RIPK1_Signaling_Pathway cluster_complexI Complex I cluster_complexIIa Complex IIa cluster_complexIIb Complex IIb TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 K63 Ub LUBAC LUBAC RIPK1->LUBAC TAK1 TAK1 RIPK1->TAK1 FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 LUBAC->RIPK1 M1 Ub IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB ComplexI Complex I Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis ComplexIIa Complex IIa MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis ComplexIIb Complex IIb (Necrosome) Ripk1_IN_19 This compound Ripk1_IN_19->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway leading to NF-κB activation, apoptosis, or necroptosis.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor assay_setup Set up Kinase Reaction (Biochemical Assay) or Cell Treatment (Cell-Based Assay) prep_inhibitor->assay_setup incubation Incubate assay_setup->incubation detection Add Detection Reagents (e.g., ADP-Glo™ or CellTiter-Glo®) incubation->detection read_plate Measure Signal (Luminescence) detection->read_plate data_analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: General experimental workflow for determining the IC50 value of an inhibitor.

References

Application Notes and Protocols: Detection of Phosphorylated RIPK1 (p-RIPK1) by Western Blot Following RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways, governing inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3][4] The kinase activity of RIPK1 is a key driver of these processes, and its phosphorylation, particularly at Serine 166 (p-RIPK1 Ser166), is a widely recognized biomarker for its activation and the initiation of necroptosis.[5][6] Consequently, the development of small molecule inhibitors targeting RIPK1 kinase activity is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[1][7]

This document provides a detailed protocol for the detection and quantification of p-RIPK1 (Ser166) using Western blotting in cell cultures treated with a RIPK1 inhibitor. While the specific inhibitor "Ripk1-IN-19" was requested, a comprehensive literature search did not yield specific protocols or data for this compound. Therefore, this protocol utilizes the well-characterized and widely published RIPK1 inhibitor, Necrostatin-1s (Nec-1s), as a representative example to illustrate the experimental workflow and data analysis. Researchers using this compound or other novel inhibitors can adapt this protocol accordingly.

RIPK1 Signaling Pathway and Necroptosis

The activation of RIPK1 is a central event in the signaling cascade initiated by tumor necrosis factor receptor 1 (TNFR1). Upon TNF-α stimulation, TNFR1 recruits a series of proteins to form Complex I at the cell membrane. Within this complex, RIPK1 can be ubiquitinated, leading to the activation of pro-survival pathways like NF-κB.[1][3] However, under certain conditions, particularly when caspase-8 activity is inhibited, RIPK1 can dissociate from Complex I and form a cytosolic complex known as the necrosome (or Complex IIb) with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL).[1]

Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and phosphorylate each other, leading to the activation of RIPK3.[2] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, resulting in necroptotic cell death. The autophosphorylation of RIPK1 at Serine 166 is a key indicator of its kinase activation and the commitment to the necroptotic pathway. RIPK1 inhibitors, such as Necrostatin-1s, act by binding to the kinase domain of RIPK1 and preventing this autophosphorylation, thereby blocking the downstream events of necroptosis.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Complex_I Complex I (Pro-survival) TNFR1->Complex_I Forms RIPK1 RIPK1 Complex_I->RIPK1 Dissociates NFkB NF-kB Activation Complex_I->NFkB Activates p_RIPK1 p-RIPK1 (S166) RIPK1->p_RIPK1 Autophosphorylation (S166) RIPK3 RIPK3 Necrosome Necrosome (Complex IIb) RIPK3->Necrosome MLKL MLKL p_MLKL p-MLKL MLKL->p_MLKL p_RIPK3 p-RIPK3 Necrosome->p_RIPK3 p_RIPK1->Necrosome Initiates formation p_RIPK3->MLKL Phosphorylates Necroptosis Necroptosis p_MLKL->Necroptosis Executes This compound This compound (e.g., Nec-1s) This compound->p_RIPK1 Inhibits

Caption: RIPK1 Signaling Pathway in Necroptosis.

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol for detecting p-RIPK1 after treatment with a RIPK1 inhibitor.

Western_Blot_Workflow cluster_treatment Cell Culture and Treatment cluster_protein_extraction Protein Extraction and Quantification cluster_western_blot Western Blot cluster_analysis Data Analysis cell_culture 1. Cell Seeding and Culture treatment 2. Necroptosis Induction (e.g., TNF-α + z-VAD-fmk) cell_culture->treatment inhibitor 3. RIPK1 Inhibitor Treatment (e.g., Nec-1s) treatment->inhibitor lysis 4. Cell Lysis inhibitor->lysis quantification 5. Protein Quantification (BCA Assay) lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer to PVDF Membrane sds_page->transfer blocking 8. Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation (anti-p-RIPK1, anti-RIPK1, anti-Actin) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. Signal Detection secondary_ab->detection quant_analysis 12. Densitometry and Quantitative Analysis detection->quant_analysis

Caption: Western Blot Workflow for p-RIPK1 Detection.

Detailed Experimental Protocol

This protocol is optimized for human colorectal adenocarcinoma HT-29 cells, a common model for studying necroptosis.

Materials and Reagents:

  • Cell Line: HT-29 (ATCC® HTB-38™)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Necroptosis Induction:

    • Human TNF-α (Tumor Necrosis Factor-alpha)

    • z-VAD-fmk (pan-caspase inhibitor)

    • SM-164 (IAP antagonist)

  • RIPK1 Inhibitor: Necrostatin-1s (Nec-1s)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.

  • Protein Transfer: PVDF membrane, transfer buffer.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-RIPK1 (Ser166)

    • Mouse anti-RIPK1

    • Mouse anti-β-Actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment: a. Seed HT-29 cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with the desired concentration of this compound or Nec-1s (e.g., 1-50 µM) for 1-2 hours. c. Induce necroptosis by treating the cells with a combination of TNF-α (e.g., 20-50 ng/mL), SM-164 (e.g., 100-200 nM), and z-VAD-fmk (e.g., 20-50 µM) for the desired time (e.g., 4-8 hours).[8] Include appropriate controls (untreated, vehicle-treated, and necroptosis-induced without inhibitor).

  • Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. d. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking: a. Wash the membrane with TBST. b. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: a. Incubate the membrane with the primary antibody against p-RIPK1 (Ser166) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: a. Wash the membrane three times with TBST for 10 minutes each. b. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Signal Detection: a. Wash the membrane three times with TBST for 10 minutes each. b. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. c. Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional but Recommended): a. To detect total RIPK1 and a loading control (e.g., β-Actin) on the same membrane, strip the membrane using a mild stripping buffer. b. After stripping, block the membrane again and repeat the primary and secondary antibody incubation steps with antibodies for total RIPK1 and the loading control.

Data Presentation and Quantitative Analysis

The intensity of the Western blot bands can be quantified using densitometry software (e.g., ImageJ). The level of p-RIPK1 should be normalized to the level of total RIPK1 to account for any variations in protein expression. Further normalization to a loading control (e.g., β-Actin or GAPDH) can account for differences in sample loading. The data can be presented in a table for easy comparison.

Table 1: Quantitative Analysis of p-RIPK1 Levels Following Nec-1s Treatment

Treatment Groupp-RIPK1 / Total RIPK1 Ratio (Normalized to Control)Standard DeviationP-value vs. Necroptosis
Control (Untreated)1.00± 0.12< 0.001
Necroptosis Induction8.54± 0.98-
Necroptosis + 10 µM Nec-1s3.21± 0.45< 0.01
Necroptosis + 30 µM Nec-1s1.15± 0.21< 0.001

Note: The data presented in this table are representative and should be generated from at least three independent experiments.

Troubleshooting

IssuePossible CauseSolution
No or weak p-RIPK1 signal Inefficient necroptosis induction.Optimize the concentration and incubation time of TNF-α, SM-164, and z-VAD-fmk.
Insufficient antibody concentration.Titrate the primary antibody concentration.
Inactive phosphatase inhibitors.Use fresh phosphatase inhibitors in the lysis buffer.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Decrease the concentration of primary and/or secondary antibodies.
Inadequate washing.Increase the number and duration of washes.
Non-specific bands Antibody cross-reactivity.Use a more specific antibody; perform a BLAST search of the immunogen sequence.
Protein degradation.Ensure protease inhibitors are fresh and samples are kept on ice.
Uneven loading Inaccurate protein quantification.Be meticulous with the BCA assay and sample loading.
Always normalize to a loading control like β-Actin or GAPDH.

Conclusion

This document provides a comprehensive guide for performing a Western blot to detect phosphorylated RIPK1 after treatment with a RIPK1 inhibitor, using Necrostatin-1s as a model compound. By following this detailed protocol and utilizing the provided diagrams and tables, researchers can effectively assess the efficacy of novel RIPK1 inhibitors like this compound in modulating the necroptotic signaling pathway. Careful optimization of treatment conditions and antibody concentrations will be crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Ripk1-IN-19 Administration in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation, cell death, and survival signaling pathways.[1][2] Its kinase activity is implicated in the pathogenesis of a wide array of inflammatory and neurodegenerative diseases, making it a promising therapeutic target.[3][4] Ripk1-IN-19 is a potent and selective inhibitor of RIPK1 kinase activity. These application notes provide detailed protocols and quantitative data for the administration of this compound in various mouse models of inflammation, based on established methodologies for similar RIPK1 inhibitors.

Mechanism of Action

RIPK1 acts as a central node in cellular signaling, particularly downstream of tumor necrosis factor receptor 1 (TNFR1).[5][6] Upon TNF-α stimulation, RIPK1 can initiate two distinct pathways. In one, it acts as a scaffold to promote the activation of NF-κB, a key transcription factor for pro-survival and inflammatory genes.[7][8] In the other, the kinase activity of RIPK1 can trigger programmed cell death pathways, namely apoptosis and necroptosis, a lytic and highly inflammatory form of cell death.[6][9] this compound specifically inhibits the kinase function of RIPK1, thereby blocking the signaling cascade that leads to necroptosis and inflammation without affecting its pro-survival scaffolding function.[10][11]

Signaling Pathway

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complex_I Complex I (Pro-survival & Inflammation) cluster_complex_II Complex II (Cell Death & Inflammation) TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds RIPK1_scaffold RIPK1 (Scaffold) TNFR1->RIPK1_scaffold Recruits RIPK1_kinase RIPK1 (Kinase) TNFR1->RIPK1_kinase Recruits NF-κB NF-κB RIPK1_scaffold->NF-κB Activates Inflammatory_Genes Inflammatory Gene Expression NF-κB->Inflammatory_Genes RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Induces This compound This compound This compound->RIPK1_kinase Inhibits

Caption: RIPK1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed protocols for administering this compound in common mouse models of inflammation. These are based on established procedures for other selective RIPK1 inhibitors and should be optimized for specific experimental conditions.

Systemic Inflammatory Response Syndrome (SIRS) Model

This model, often induced by TNF-α and a pan-caspase inhibitor (zVAD-fmk), mimics septic shock and is highly dependent on RIPK1 kinase activity.[12]

Experimental Workflow:

SIRS_Workflow Acclimatize Acclimatize Mice (1 week) Group Randomize into Groups (Vehicle, this compound) Acclimatize->Group Pre-treat Administer this compound or Vehicle (e.g., 30 min prior to challenge) Group->Pre-treat Induce Induce SIRS (i.p. injection of TNF-α + zVAD-fmk) Pre-treat->Induce Monitor Monitor Rectal Temperature and Survival Induce->Monitor Collect Collect Blood/Tissues (for cytokine analysis) Monitor->Collect

Caption: Experimental Workflow for SIRS Mouse Model.

Protocol:

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House mice for at least one week under standard conditions before the experiment.

  • Reagents:

    • This compound: Dissolve in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80 in sterile water).

    • Vehicle control: Same as the this compound vehicle.

    • Mouse TNF-α (carrier-free).

    • zVAD-fmk (pan-caspase inhibitor).

  • Procedure:

    • Administer this compound (e.g., 1-10 mg/kg) or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[12]

    • 30-60 minutes post-treatment, induce SIRS by i.p. injection of mouse TNF-α (e.g., 400 ng/mouse) combined with zVAD-fmk (e.g., 20 mg/kg).

    • Monitor rectal temperature at regular intervals (e.g., every hour for 6 hours) and survival for up to 48 hours.

    • For mechanistic studies, blood can be collected via cardiac puncture at a terminal time point (e.g., 2-4 hours post-induction) for cytokine analysis (e.g., ELISA for TNF-α, IL-1β).

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model mimics human ulcerative colitis and is characterized by intestinal inflammation and epithelial cell death.[13][14][15]

Protocol:

  • Animals: C57BL/6 or BALB/c mice (8-10 weeks old).

  • Induction of Colitis:

    • Provide mice with drinking water containing 2.5-3.5% (w/v) DSS for 5-7 consecutive days.

  • Treatment:

    • Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via oral gavage, starting from day 0 or day 2 of DSS administration.

  • Monitoring and Endpoint Analysis:

    • Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

    • At the end of the study (day 7-10), euthanize mice and collect colon tissue.

    • Measure colon length (a shorter colon indicates more severe inflammation).

    • Perform histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.

    • Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response mediated in part by RIPK1.[11]

Protocol:

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Administer this compound (e.g., 10-50 mg/kg) or vehicle via i.p. injection or oral gavage.

    • 30-60 minutes later, challenge mice with an i.p. injection of LPS (e.g., 10-20 mg/kg).

    • Monitor survival for up to 72 hours.

    • For cytokine analysis, use a lower dose of LPS (e.g., 1-5 mg/kg) and collect serum 1-4 hours post-injection to measure levels of TNF-α, IL-1β, and IL-6.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using selective RIPK1 inhibitors in mouse models of inflammation. These data can be used as a benchmark for evaluating the efficacy of this compound.

Table 1: Effect of RIPK1 Inhibition on Survival and Body Temperature in SIRS Model

Treatment GroupDose (mg/kg)Survival Rate (%)Nadir Rectal Temperature (°C)
Vehicle-0~25
RIPK1 Inhibitor150~30
RIPK1 Inhibitor10100~35

Data are representative and based on studies with potent RIPK1 inhibitors in TNF-α/zVAD-induced shock models.[12]

Table 2: Effect of RIPK1 Inhibition on Inflammatory Cytokines in LPS-Induced Endotoxemia

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-1β (pg/mL)
Vehicle + Saline-< 50< 20
Vehicle + LPS-~2500~800
RIPK1 Inhibitor + LPS30~800~300

Data are representative and based on studies measuring cytokine levels 2 hours after LPS challenge.[11]

Table 3: Effect of RIPK1 Inhibition in DSS-Induced Colitis Model

Treatment GroupDose (mg/kg/day)Disease Activity Index (Day 7)Colon Length (cm)
Control (No DSS)-0~9.5
Vehicle + DSS-~3.5~6.0
RIPK1 Inhibitor + DSS20~1.5~8.0

Data are representative and based on a 7-day DSS colitis model.[16][17]

Conclusion

This compound represents a promising therapeutic agent for a variety of inflammatory conditions. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vivo studies to evaluate the efficacy of this compound in relevant mouse models of inflammation. Careful optimization of dosages, administration routes, and timing will be crucial for achieving maximal therapeutic benefit.

References

Application Notes and Protocols for Ripk1-IN-19 in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the activity of Ripk1-IN-19, a potent and selective RIPK1 inhibitor, in the U937, J774A.1, and L929 cell lines. Detailed protocols for assessing its cellular effects are also included to facilitate experimental design and execution.

Introduction

Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3][4][5] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and degenerative diseases. This compound is a novel small molecule inhibitor of RIPK1 that has demonstrated significant anti-necroptotic activity in preclinical studies. This document outlines its effects on three well-characterized cell lines known to be sensitive to RIPK1-mediated cell death.

Data Presentation

The potency of this compound in preventing necroptosis induced by a combination of TNF-α, Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk (TSZ) was evaluated in human U937, murine J774A.1, and murine L929 cell lines. The half-maximal effective concentration (EC50) values are summarized in the table below.

Cell LineOrganismCell TypeThis compound EC50 (pM)
U937HumanMonocytic Leukemia47.8[6]
J774A.1MurineMacrophage-like75.8[6]
L929MurineFibrosarcoma10.2[6]

Table 1: Potency of this compound in preventing TSZ-induced necroptosis.

Signaling Pathways

RIPK1-Mediated Necroptosis Signaling Pathway

The diagram below illustrates the central role of RIPK1 in the necroptosis pathway. Upon stimulation with ligands such as TNF-α, RIPK1 is recruited to the receptor complex.[7][8] In the absence of active caspase-8, RIPK1 auto-phosphorylates and recruits RIPK3 via their respective RIP homotypic interaction motifs (RHIMs) to form the necrosome.[1][7] Activated RIPK3 then phosphorylates and activates the mixed lineage kinase domain-like (MLKL) protein, the executioner of necroptosis.[7] MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[7] this compound inhibits the kinase activity of RIPK1, thereby blocking the downstream activation of RIPK3 and MLKL and preventing necroptotic cell death.[6]

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR TNFR1 TRADD TRADD TNFR->TRADD MLKL_oligomer MLKL Oligomer (Pore Formation) Necroptosis Necroptosis MLKL_oligomer->Necroptosis Necroptosis TNF TNF-α TNF->TNFR Binding RIPK1 RIPK1 TRADD->RIPK1 RIPK1_P p-RIPK1 RIPK1->RIPK1_P Autophosphorylation RIPK3 RIPK3 RIPK1_P->RIPK3 Recruitment RIPK3_P p-RIPK3 RIPK1_P->RIPK3_P RIPK3->RIPK3_P Phosphorylation MLKL MLKL RIPK3_P->MLKL Phosphorylation MLKL_P p-MLKL MLKL->MLKL_P MLKL_P->MLKL_oligomer Oligomerization & Translocation Casp8 Caspase-8 (Inactive) Casp8->RIPK1 Cleavage (Inhibited by zVAD) Ripk1_IN_19 This compound Ripk1_IN_19->RIPK1_P Inhibition

Figure 1: RIPK1-Mediated Necroptosis Pathway.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in cell culture.

Experimental_Workflow A 1. Cell Seeding (U937, J774A.1, L929) B 2. Pre-treatment with This compound (Dose-response) A->B C 3. Induction of Necroptosis (e.g., TSZ treatment) B->C D 4. Incubation C->D E 5a. Cell Viability Assay (e.g., CellTiter-Glo) D->E F 5b. Western Blot Analysis (p-RIPK1, p-RIPK3, p-MLKL) D->F G 6. Data Analysis (EC50 Calculation, etc.) E->G F->G

Figure 2: General Experimental Workflow.

Experimental Protocols

1. Cell Culture

  • U937 Cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in suspension at a density between 1x10^5 and 2x10^6 cells/mL.

  • J774A.1 Cells: Culture in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. These cells are adherent.

  • L929 Cells: Culture in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. These cells are adherent.

2. Necroptosis Induction and Inhibition Assay

This protocol is designed to determine the EC50 of this compound in preventing necroptosis.

  • Materials:

    • U937, J774A.1, or L929 cells

    • 96-well cell culture plates (clear bottom, white walls for luminescence assays)

    • This compound (stock solution in DMSO)

    • Human or Murine TNF-α (depending on the cell line)

    • Smac mimetic (e.g., Birinapant)

    • Pan-caspase inhibitor (e.g., z-VAD-fmk)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well for adherent cells, 20,000 cells/well for suspension cells) in 100 µL of culture medium.

    • Incubate for 24 hours to allow adherent cells to attach.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

    • Add the desired concentrations of this compound to the wells and incubate for 1 hour.

    • Prepare the necroptosis-inducing cocktail (TSZ). A common working concentration is 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-fmk.

    • Add the TSZ cocktail to the wells, except for the untreated control wells.

    • Incubate the plate for 24-48 hours.

    • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Normalize the data to the untreated control (100% viability) and the TSZ-only treated control (0% viability).

    • Calculate the EC50 value by fitting the data to a four-parameter logistic curve.

3. Western Blot Analysis of Necroptotic Signaling

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of key necroptosis signaling proteins.

  • Materials:

    • 6-well cell culture plates

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH).

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with this compound at various concentrations for 1 hour.

    • Induce necroptosis with the TSZ cocktail for a shorter time course (e.g., 4-8 hours) to capture the peak of protein phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

By following these protocols, researchers can effectively characterize the inhibitory activity of this compound on RIPK1-mediated necroptosis in the U937, J774A.1, and L929 cell lines.

References

Application Notes and Protocols for Ripk1-IN-19 in In Vitro Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature in a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways that drive neuroinflammation and programmed cell death, specifically necroptosis.[1] The kinase activity of RIPK1 is a key signaling node downstream of death receptors like TNFR1, and its activation can lead to the production of pro-inflammatory cytokines and ultimately, cell death.[2]

Ripk1-IN-19 is a potent and selective inhibitor of RIPK1 kinase activity. Its ability to block the downstream signaling cascades of RIPK1 makes it a valuable tool for studying the role of this kinase in neuroinflammatory processes in vitro. These application notes provide detailed protocols for utilizing this compound to investigate neuroinflammation in cultured glial cells.

Mechanism of Action

This compound is a selective inhibitor of RIPK1 with a reported IC50 of 15 nM. It demonstrates high selectivity for RIPK1 over other RIPK family members such as RIPK2, RIPK3, and RIPK4.[3] The primary mechanism of action of this compound is the inhibition of RIPK1 autophosphorylation, a critical step in its activation. By preventing this, this compound blocks the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), key events in the execution of necroptosis.[3] Furthermore, by inhibiting RIPK1 kinase activity, this compound can also attenuate the production of pro-inflammatory cytokines that are dependent on this pathway.[4][5]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 (RIPK1 Kinase Activity) -15 nM[3]
EC50 (Necroptosis Protection) U93747.8 pM[3]
J774A.175.3 pM[3]
L92910.2 pM[3]
Effective Concentration (Inhibition of RIPK1/RIPK3/MLKL phosphorylation) -0.03 - 300 nM[3]
Representative Anti-inflammatory Effects of a Potent RIPK1 Inhibitor (Nec-1s) in an In Vitro Neuroinflammation Model

Note: The following data is for the well-characterized RIPK1 inhibitor, Nec-1s, and is provided as a representative example of the expected anti-inflammatory effects of potent RIPK1 inhibition in an in vitro neuroinflammation model. Specific quantitative data for this compound on cytokine reduction was not available at the time of publication.

Model: Lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

CytokineStimulusInhibitor Concentration% Inhibition (relative to LPS control)Reference
TNF-α LPS (100 ng/mL)10 µM Nec-1s~50%[6]
20 µM Nec-1s~75%[6]
IL-6 LPS (100 ng/mL)10 µM Nec-1s~40%[6]
20 µM Nec-1s~60%[6]
IL-1β LPS (100 ng/mL)10 µM Nec-1s~60%[6]
20 µM Nec-1s~80%[6]

Mandatory Visualizations

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival & Pro-inflammatory) cluster_complexII Complex II (Cell Death & Inflammation) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_kinase RIPK1 (Kinase Active) TRADD->RIPK1_kinase cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_scaffold RIPK1 (Scaffold) cIAP1/2->RIPK1_scaffold Ubiquitination IKK_Complex IKK Complex RIPK1_scaffold->IKK_Complex Activation NF-kB NF-kB IKK_Complex->NF-kB Activation Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Transcription RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylation Caspase-8 Caspase-8 RIPK1_kinase->Caspase-8 Activation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Apoptosis Apoptosis Caspase-8->Apoptosis TNF-alpha TNF-alpha TNF-alpha->TNFR1 This compound This compound This compound->RIPK1_kinase Inhibition

Caption: RIPK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Cell_Culture Plate glial cells (e.g., BV2 microglia) and allow to adhere. Pre-treatment Pre-treat cells with this compound (various concentrations) or vehicle. Cell_Culture->Pre-treatment Stimulation Induce neuroinflammation with a stimulus (e.g., LPS, TNF-α). Pre-treatment->Stimulation Supernatant_Collection Collect cell culture supernatant. Stimulation->Supernatant_Collection Cell_Lysis Lyse cells for protein or RNA analysis. Stimulation->Cell_Lysis Viability_Assay Assess cell viability (e.g., MTT, LDH). Stimulation->Viability_Assay Cytokine_Measurement Measure cytokine levels (e.g., ELISA). Supernatant_Collection->Cytokine_Measurement Western_Blot Analyze protein phosphorylation (p-RIPK1, p-MLKL) by Western Blot. Cell_Lysis->Western_Blot qPCR Analyze gene expression of inflammatory markers by qPCR. Cell_Lysis->qPCR

Caption: In Vitro Neuroinflammation Experimental Workflow.

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced Inflammatory Cytokine Production in BV2 Microglial Cells

This protocol describes how to assess the efficacy of this compound in reducing the production of pro-inflammatory cytokines in a well-established in vitro model of neuroinflammation.

Materials:

  • BV2 murine microglial cells

  • Complete culture medium (DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Reagents for protein quantification (e.g., BCA assay kit)

Procedure:

  • Cell Seeding:

    • Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for 1 to 2 hours at 37°C.

  • Induction of Neuroinflammation:

    • Prepare a stock solution of LPS in PBS. Dilute the LPS in the corresponding treatment media to achieve a final concentration of 100 ng/mL.

    • Add the LPS-containing media to the appropriate wells. For the negative control wells, add an equal volume of medium without LPS.

    • Incubate the plate for 6 to 24 hours at 37°C. The optimal incubation time may need to be determined empirically.

  • Sample Collection and Analysis:

    • After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well for cytokine analysis. Store the supernatant at -80°C until use.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

    • Optional: The remaining cells can be lysed for protein quantification or other downstream analyses.

Protocol 2: Assessment of this compound on Necroptosis Pathway Activation in Astrocytes

This protocol details a method to evaluate the inhibitory effect of this compound on the phosphorylation of key proteins in the necroptosis pathway in astrocytes.

Materials:

  • Primary astrocytes or an astrocyte cell line (e.g., C8-D1A)

  • Complete culture medium

  • Recombinant mouse TNF-α

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies for Western blotting: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser345), anti-MLKL, and a loading control (e.g., anti-β-actin)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed astrocytes in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Pre-treatment with this compound:

    • Prepare dilutions of this compound in serum-free medium. A suggested concentration range is 10 nM to 300 nM. Include a vehicle control.

    • Wash the cells once with PBS and replace the medium with the serum-free medium containing this compound or vehicle.

    • Incubate for 1 hour at 37°C.

  • Induction of Necroptosis Signaling:

    • Prepare a treatment cocktail containing TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in serum-free medium.

    • Add the treatment cocktail to the wells.

    • Incubate for 4 to 6 hours at 37°C.

  • Cell Lysis and Western Blot Analysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration.

    • Perform Western blot analysis using standard procedures to detect the phosphorylation status of RIPK1 and MLKL.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of RIPK1 kinase activity in in vitro models of neuroinflammation. The protocols provided herein offer a framework for investigating its inhibitory effects on inflammatory cytokine production and necroptotic signaling. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions. The use of this compound in such studies will contribute to a deeper understanding of the molecular mechanisms underlying neuroinflammation and may aid in the development of novel therapeutic strategies for neurodegenerative diseases.

References

Application Notes and Protocols for Ripk1-IN-19 in Ischemic Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ripk1-IN-19, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in preclinical models of ischemic injury. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting RIPK1 in conditions such as stroke, myocardial infarction, and renal ischemia-reperfusion injury.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of programmed cell death pathways, including necroptosis and apoptosis, as well as inflammatory signaling.[1][2][3] In the context of ischemic injury, the activation of RIPK1 is a key event that drives cellular damage and contributes to organ dysfunction.[4][5] Inhibition of RIPK1 has emerged as a promising therapeutic strategy to mitigate the detrimental effects of ischemia-reperfusion injury.[2][4][5]

This compound is a potent and selective inhibitor of RIPK1 with an IC50 of 15 nM.[6] It exhibits high selectivity for RIPK1 over other kinases in the same family, such as RIPK2, RIPK3, and RIPK4.[6] Preclinical studies have demonstrated the efficacy of this compound in mitigating inflammation in various models, suggesting its potential therapeutic application in ischemia-related pathologies.[6]

Signaling Pathways

Ischemic injury triggers a complex signaling cascade that can lead to cell death. A key pathway involved is necroptosis, a form of programmed necrosis regulated by RIPK1. The following diagram illustrates the central role of RIPK1 in this process and the point of intervention for this compound.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Death Receptors (e.g., TNFR1) Death Receptors (e.g., TNFR1) RIPK1 RIPK1 Death Receptors (e.g., TNFR1)->RIPK1 Ischemic Stimulus RIPK3 RIPK3 RIPK1->RIPK3 activates Necrosome Complex Necrosome Complex RIPK1->Necrosome Complex Inflammation Inflammation RIPK1->Inflammation promotes MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->Necrosome Complex Cell Death (Necroptosis) Cell Death (Necroptosis) MLKL->Cell Death (Necroptosis) Necrosome Complex->MLKL This compound This compound This compound->RIPK1 inhibits

Caption: RIPK1 signaling pathway in ischemic injury.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on RIPK1 inhibitors in various models. While specific data for this compound in ischemia models is still emerging, the data from its analog Necrostatin-1 (Nec-1) provides a strong rationale for its use.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayEC50Reference
U937Necroptosis Protection47.8 pM[6]
J774A.1Necroptosis Protection75.3 pM[6]
L929Necroptosis Protection10.2 pM[6]

Table 2: In Vivo Efficacy of this compound in a Systemic Inflammation Model

Animal ModelTreatmentKey FindingsReference
Mouse (TNFα-induced SIRS)10 mg/kg this compound (p.o.)Increased survival rate, reduced hypothermia, decreased IL-1β and IL-6 levels.[6]

Table 3: Efficacy of Necrostatin-1 in Ischemic Injury Models

Ischemic ModelAnimal ModelTreatmentKey FindingsReference
Cerebral Ischemia (MCAO)RatNec-1Attenuated ischemic brain injury and neurological deficits.[4]
Cerebral IschemiaMouseNec-1 (intraventricular)Increased survival rate from 66% to 83%.[4]
Renal Ischemia-ReperfusionMouseNec-1sReduced kidney injury at 24 hours.[7]
Myocardial IschemiaMouseNec-1Reduced infarct size.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate this compound in models of ischemic injury.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This protocol describes the induction of ischemic-like conditions in cell culture.

OGD_Workflow Cell Culture (e.g., primary neurons, astrocytes) Cell Culture (e.g., primary neurons, astrocytes) Pre-treatment with this compound or Vehicle Pre-treatment with this compound or Vehicle Cell Culture (e.g., primary neurons, astrocytes)->Pre-treatment with this compound or Vehicle Replace with glucose-free medium Replace with glucose-free medium Pre-treatment with this compound or Vehicle->Replace with glucose-free medium Incubate in hypoxic chamber (e.g., 95% N2, 5% CO2) Incubate in hypoxic chamber (e.g., 95% N2, 5% CO2) Replace with glucose-free medium->Incubate in hypoxic chamber (e.g., 95% N2, 5% CO2) Reoxygenation: Return to normoxic conditions with glucose-containing medium Reoxygenation: Return to normoxic conditions with glucose-containing medium Incubate in hypoxic chamber (e.g., 95% N2, 5% CO2)->Reoxygenation: Return to normoxic conditions with glucose-containing medium Assess cell viability, apoptosis, necroptosis markers Assess cell viability, apoptosis, necroptosis markers Reoxygenation: Return to normoxic conditions with glucose-containing medium->Assess cell viability, apoptosis, necroptosis markers

Caption: Experimental workflow for the in vitro OGD model.

Methodology:

  • Cell Culture: Plate primary neurons or other relevant cell types at an appropriate density.

  • Pre-treatment: 30 minutes prior to OGD, treat cells with desired concentrations of this compound (e.g., 10-1000 nM) or vehicle control.

  • OGD Induction:

    • Wash cells twice with a glucose-free balanced salt solution.

    • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂, <1% O₂) for a duration determined by cell type and experimental goals (e.g., 1-4 hours).

  • Reoxygenation:

    • Remove cells from the hypoxic chamber.

    • Replace the glucose-free medium with normal, glucose-containing culture medium.

    • Return the cells to a standard cell culture incubator (normoxic conditions).

  • Endpoint Analysis: At various time points post-reoxygenation (e.g., 24 hours), assess endpoints such as cell viability (MTT or LDH assay), apoptosis (caspase-3 activity, TUNEL staining), and necroptosis (p-RIPK1, p-MLKL levels by western blot or immunofluorescence).

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) for Stroke

This protocol describes a common surgical model of ischemic stroke in rodents.

MCAO_Workflow Anesthetize Animal (e.g., rodent) Anesthetize Animal (e.g., rodent) Induce MCAO (e.g., intraluminal filament) Induce MCAO (e.g., intraluminal filament) Anesthetize Animal (e.g., rodent)->Induce MCAO (e.g., intraluminal filament) Administer this compound or Vehicle (pre- or post-ischemia) Administer this compound or Vehicle (pre- or post-ischemia) Induce MCAO (e.g., intraluminal filament)->Administer this compound or Vehicle (pre- or post-ischemia) Reperfusion (remove filament after defined period, e.g., 60-90 min) Reperfusion (remove filament after defined period, e.g., 60-90 min) Administer this compound or Vehicle (pre- or post-ischemia)->Reperfusion (remove filament after defined period, e.g., 60-90 min) Neurological Scoring and Behavioral Tests Neurological Scoring and Behavioral Tests Reperfusion (remove filament after defined period, e.g., 60-90 min)->Neurological Scoring and Behavioral Tests Sacrifice and Tissue Collection Sacrifice and Tissue Collection Neurological Scoring and Behavioral Tests->Sacrifice and Tissue Collection Infarct Volume Measurement (TTC staining) Infarct Volume Measurement (TTC staining) Sacrifice and Tissue Collection->Infarct Volume Measurement (TTC staining) Histological and Molecular Analysis Histological and Molecular Analysis Sacrifice and Tissue Collection->Histological and Molecular Analysis

Caption: Experimental workflow for the in vivo MCAO model.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Anesthesia: Anesthetize the animal using isoflurane or other appropriate anesthetic.

  • MCAO Surgery:

    • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a silicone-coated filament into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration:

    • Prophylactic: Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle 30-60 minutes before MCAO.

    • Therapeutic: Administer this compound at the time of or shortly after reperfusion.

  • Reperfusion: After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.

  • Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including analgesia and hydration.

  • Endpoint Analysis (24-72 hours post-MCAO):

    • Neurological Deficit Scoring: Assess motor and sensory deficits using a standardized scoring system.

    • Infarct Volume Measurement: Sacrifice the animal, remove the brain, and slice it into coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histology and Molecular Analysis: Collect brain tissue for analysis of inflammatory markers, and necroptosis pathway proteins (p-RIPK1, p-MLKL) by immunohistochemistry or western blotting.

Conclusion

The available data strongly support the role of RIPK1 as a key mediator of ischemic injury. This compound, as a potent and selective inhibitor of RIPK1, represents a promising therapeutic agent for the treatment of ischemic pathologies. The protocols and data presented here provide a framework for the preclinical evaluation of this compound in relevant in vitro and in vivo models of ischemic injury. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various ischemic conditions.

References

Troubleshooting & Optimization

Ripk1-IN-19 solubility and preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ripk1-IN-19, a selective RIPK1 inhibitor. The information provided is based on preclinical studies and aims to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also referred to as compound 10b) is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) with an IC50 of 15 nM.[1] It functions as a dual-mode inhibitor, occupying both the allosteric and ATP binding pockets of RIPK1.[1] By inhibiting RIPK1 kinase activity, this compound can protect cells from necroptosis, a form of programmed cell death that plays a role in various inflammatory diseases.[1]

Q2: In what preclinical models has this compound shown efficacy?

This compound has demonstrated significant protective effects in a mouse model of TNFα-induced systemic inflammatory response syndrome (SIRS).[1] Additionally, it has been shown to be effective in an imiquimod (IMQ)-induced psoriasis model.[1]

Q3: What is the recommended route of administration for in vivo studies?

For systemic inflammatory models, this compound has been successfully administered orally (p.o.).[1] In a psoriasis model, a topical administration has been used.[1]

Troubleshooting Guide

In Vivo Formulation and Solubility

Issue: Difficulty in dissolving this compound for oral administration.

This compound is a solid compound, and achieving a suitable formulation for oral gavage is critical for consistent in vivo results.

Recommended Solution:

A successfully used vehicle for the oral administration of this compound in mice consists of 0.5% (w/v) methylcellulose (MC) and 0.2% (v/v) Tween 80 in water .

Detailed Protocol for Formulation Preparation:

  • Prepare the Vehicle:

    • Weigh the required amount of methylcellulose (0.5 g for 100 mL).

    • Heat approximately one-third of the total required volume of water to 60-70 °C.

    • Disperse the methylcellulose in the hot water with stirring.

    • Add the remaining two-thirds of the water as cold water or ice to facilitate dissolution.

    • Stir until the solution is clear and uniform.

    • Add Tween 80 to a final concentration of 0.2% (0.2 mL for 100 mL) and mix thoroughly.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Add a small amount of the prepared vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

Quantitative Data Summary: In Vivo Formulation

ComponentConcentrationPurpose
Methylcellulose (MC)0.5% (w/v)Suspending agent
Tween 800.2% (v/v)Surfactant/Wetting agent
Waterq.s.Solvent

Issue: Inconsistent results or poor oral bioavailability.

This could be due to improper formulation, leading to inaccurate dosing.

Troubleshooting Steps:

  • Ensure Homogeneity: Always vortex the suspension immediately before each gavage to ensure the compound is evenly distributed.

  • Particle Size: If possible, consider micronization of the this compound powder to improve suspension stability and potentially increase bioavailability.

  • Fasting: For pharmacokinetic studies, it is advisable to fast the animals overnight to reduce variability in absorption.

Experimental Design

Issue: Determining the appropriate dosage for a new in vivo model.

The effective dose of this compound can vary depending on the disease model and the desired therapeutic effect.

Recommendations:

  • Starting Dose: A dose of 10 mg/kg administered orally has been shown to be effective in a TNFα-induced SIRS model in C57BL/6 mice.[1] This can be a good starting point for dose-ranging studies.

  • Dose-Response Studies: It is recommended to perform a dose-response study (e.g., 3, 10, 30 mg/kg) to determine the optimal dose for your specific model.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources permit, conducting PK/PD studies can provide valuable insights into the relationship between drug exposure and the biological response, helping to optimize the dosing regimen.

Experimental Protocols

Oral Administration of this compound in a Mouse Model of TNFα-Induced SIRS

This protocol is based on the methodology described in the primary literature.[1]

Materials:

  • This compound

  • 0.5% Methylcellulose in water

  • Tween 80

  • C57BL/6 mice (6-8 weeks old)

  • Mouse TNFα

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Formulation Preparation: Prepare the this compound suspension in 0.5% MC and 0.2% Tween 80 in water as described above.

  • Dosing:

    • Administer this compound (e.g., 10 mg/kg) or the vehicle control orally to the mice.

    • The volume of administration should be adjusted based on the animal's body weight (typically 5-10 mL/kg).

  • Induction of SIRS: Approximately 15-30 minutes after the administration of this compound or vehicle, challenge the mice with an intraperitoneal (i.p.) injection of mouse TNFα.

  • Monitoring: Monitor the animals for signs of SIRS, such as changes in body temperature and survival rates, over a defined period.

  • Endpoint Analysis: At the end of the study, collect blood and/or tissues for analysis of pro-inflammatory cytokines (e.g., IL-1β, IL-6) or other relevant biomarkers.

Visualizations

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 Ubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation FADD FADD RIPK1->FADD NFkB NF-κB Activation (Pro-survival) RIPK1->NFkB MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis (Inflammation) MLKL->Necroptosis Caspase8 Caspase-8 Apoptosis Apoptosis Caspase8->Apoptosis FADD->Caspase8 Ripk1_IN_19 This compound Ripk1_IN_19->RIPK1 Inhibits Kinase Activity TNFa TNFα TNFa->TNFR1 Binds

Caption: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Analysis Formulation Prepare this compound Suspension (0.5% MC, 0.2% Tween 80 in Water) Dosing Oral Gavage (e.g., 10 mg/kg) Formulation->Dosing Induction Induce SIRS (TNFα injection) Dosing->Induction Monitoring Monitor Survival & Temperature Induction->Monitoring Endpoint Collect Samples (Blood/Tissues) Monitoring->Endpoint Biomarkers Analyze Cytokines (IL-1β, IL-6) Endpoint->Biomarkers

Caption: Experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Optimizing Ripk1-IN-19 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ripk1-IN-19 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Its mechanism of action is to bind to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation.[1] By inhibiting RIPK1 kinase activity, this compound effectively blocks the downstream signaling pathways that lead to necroptosis, a form of regulated cell death.[1]

Q2: What is the typical effective concentration range for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, published data indicates that it effectively protects various cell lines from necroptosis with EC50 values ranging from picomolar to low nanomolar concentrations.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.

Q3: How should I prepare and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to use freshly opened or anhydrous DMSO as it is hygroscopic and absorbed moisture can affect the solubility of the compound. If you encounter solubility issues, gentle warming (not exceeding 50°C) or ultrasonication may help. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: What are the key signaling pathways regulated by RIPK1?

RIPK1 is a critical regulator of multiple cellular pathways, primarily those involved in inflammation and cell death. It plays a central role in the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway. Upon TNF-α stimulation, RIPK1 can initiate a pro-survival and inflammatory response through the activation of NF-κB and MAPK pathways. Alternatively, under certain conditions, such as the inhibition of caspases, RIPK1 kinase activity can trigger programmed cell death pathways, including apoptosis and necroptosis.[2]

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound concentration in cell culture experiments.

Issue 1: No Inhibition of Necroptosis Observed

Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., from 1 pM to 10 µM).
Incorrect Timing of Inhibitor Addition Ensure that cells are pre-incubated with this compound for a sufficient time (e.g., 30-60 minutes) before inducing necroptosis.
Cell Line Insensitivity Confirm that your cell line expresses RIPK1 and is known to undergo necroptosis. Some cell lines may have defects in the necroptotic pathway.
Degraded Inhibitor Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles.
Issues with Necroptosis Induction Verify that the stimulus used to induce necroptosis (e.g., TNF-α in combination with a caspase inhibitor like zVAD-fmk) is effective in your cell line.

Issue 2: Unexpected Cytotoxicity Observed

Possible Cause Troubleshooting Step
High Inhibitor Concentration Perform a cytotoxicity assay (e.g., MTS or MTT assay) to determine the maximum non-toxic concentration of this compound for your cell line.
Off-Target Effects While this compound is selective, high concentrations may lead to off-target effects. Lower the concentration and verify the effect on RIPK1 phosphorylation via Western blot.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Include a vehicle control (DMSO only) in your experiments.
Contamination Check for microbial contamination in your cell cultures, which can cause non-specific cell death.

Issue 3: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Step
Variable Cell Health and Density Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.
Inconsistent Reagent Preparation Prepare fresh dilutions of this compound and necroptosis-inducing agents for each experiment from a reliable stock.
Fluctuations in Incubation Conditions Maintain consistent temperature, CO2 levels, and humidity in the cell culture incubator.
Assay Variability For plate-based assays, be mindful of edge effects. It is good practice to not use the outer wells of the plate for experimental samples.

Data Presentation

Table 1: In Vitro Activity of this compound in Different Cell Lines

Cell LineNecroptosis Induction StimulusThis compound EC50Reference
U937 (Human monocytic)TNF-α/zVAD-fmk47.8 pM[1]
J774A.1 (Mouse macrophage)TNF-α/zVAD-fmk75.3 pM[1]
L929 (Mouse fibrosarcoma)TNF-α10.2 pM[1]

Table 2: Recommended Concentration Ranges for Initial Experiments

ExperimentRecommended Concentration Range
Dose-Response to Determine EC501 pM - 1 µM
Cytotoxicity Assay1 nM - 100 µM
Western Blot for p-RIPK1 Inhibition10 pM - 1 µM

Experimental Protocols

Protocol 1: Dose-Response Assay to Determine Optimal this compound Concentration

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound for inhibiting necroptosis in a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 1 µM down to 1 pM. Include a vehicle control (DMSO only).

  • Pre-incubation: Remove the old medium from the cells and add the different concentrations of this compound. Incubate for 30-60 minutes at 37°C.

  • Necroptosis Induction: Add the necroptosis-inducing stimulus (e.g., TNF-α + zVAD-fmk) to each well (except for the untreated control wells).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours). This time should be optimized based on the kinetics of cell death in your model.

  • Cell Viability Measurement: Assess cell viability using a suitable method, such as the MTS or MTT assay (see Protocol 2).

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Cytotoxicity Assay (MTS Assay)

This protocol describes how to assess the potential cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Addition: Add serial dilutions of this compound (e.g., from 100 µM down to 1 nM) and a vehicle control to the wells.

  • Incubation: Incubate for the desired duration (e.g., 24-48 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[3][4][5]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.[3][4][5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blot for Phosphorylated RIPK1 (p-RIPK1)

This protocol verifies the on-target activity of this compound by assessing the inhibition of RIPK1 autophosphorylation.

  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 80-90% confluency, pre-treat with various concentrations of this compound or vehicle for 30-60 minutes. Then, stimulate with a necroptosis-inducing agent for a short period (e.g., 15-30 minutes) to induce RIPK1 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-p-RIPK1 Ser166) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total RIPK1 or a loading control like GAPDH or β-actin.

Visualizations

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI Recruits NFkB NF-κB Activation (Pro-survival & Inflammation) ComplexI->NFkB ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa Caspase-8 active ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Caspase-8 inhibited Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis Ripk1_IN_19 This compound Ripk1_IN_19->ComplexIIb Inhibits (Blocks RIPK1 Kinase Activity)

Caption: RIPK1 Signaling Pathway and the point of intervention for this compound.

Experimental_Workflow Experimental Workflow for Optimizing this compound Start Start: Cell Culture DoseResponse 1. Dose-Response Assay (Determine EC50) Start->DoseResponse Cytotoxicity 2. Cytotoxicity Assay (Determine Max Non-Toxic Dose) DoseResponse->Cytotoxicity WesternBlot 3. Western Blot (Confirm Target Engagement) Cytotoxicity->WesternBlot Experiment 4. Main Experiment (Using Optimal Concentration) WesternBlot->Experiment Analysis 5. Data Analysis Experiment->Analysis

Caption: A typical experimental workflow for optimizing this compound concentration.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Problem Problem with Experiment NoEffect No Inhibition of Necroptosis? Problem->NoEffect Toxicity Unexpected Cytotoxicity? Problem->Toxicity Inconsistent Inconsistent Results? Problem->Inconsistent CheckConc Check Concentration (Dose-Response) NoEffect->CheckConc Yes CheckToxConc Lower Concentration Toxicity->CheckToxConc Yes StandardizeCulture Standardize Cell Culture (Seeding, Health) Inconsistent->StandardizeCulture Yes CheckTiming Check Pre-incubation Time CheckConc->CheckTiming Concentration OK CheckCells Verify Cell Line Sensitivity CheckTiming->CheckCells Timing OK CheckDMSO Check DMSO Concentration CheckToxConc->CheckDMSO Still Toxic CheckContamination Check for Contamination CheckDMSO->CheckContamination DMSO OK FreshReagents Use Fresh Reagents StandardizeCulture->FreshReagents Still Inconsistent

Caption: A decision tree for troubleshooting common issues with this compound.

References

potential off-target effects of Ripk1-IN-19 in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ripk1-IN-19 in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Its primary target is the kinase domain of RIPK1, playing a crucial role in regulating necroptosis and inflammation.[2][3]

Q2: What is the reported potency of this compound against its primary target?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 15 nM against RIPK1.[1]

Q3: How selective is this compound against other RIPK family members?

A3: this compound demonstrates high selectivity for RIPK1 and does not show significant activity against other members of the RIPK family, namely RIPK2, RIPK3, and RIPK4.[1]

Q4: What are the common biochemical assays used to characterize this compound?

A4: Common biochemical assays include the ADP-Glo kinase assay to measure enzyme activity, and various binding assays to determine affinity. For cellular target engagement, the Cellular Thermal Shift Assay (CETSA) is frequently employed.

Q5: Can this compound be used in cellular models?

A5: Yes, this compound is cell-permeable and has been shown to be effective in cellular models of necroptosis. It has demonstrated potent protective activity in various cell lines.[1]

Data Presentation: Kinase Selectivity

Table 1: Representative Kinase Selectivity Profile of a Highly Selective RIPK1 Inhibitor (GSK2982772)

Kinase Target% Inhibition @ 10 µM
RIPK1 >99%
Other Kinases (338 panel)<50%

Data is illustrative and based on the profile of GSK2982772, a different selective RIPK1 inhibitor.[3]

Troubleshooting Guides

Issue 1: High Variability or Noise in ADP-Glo™ Kinase Assay

Potential Cause & Solution:

  • Incomplete Mixing: Ensure thorough mixing of reagents, especially after adding the ADP-Glo™ Reagent and the Kinase Detection Reagent. Avoid introducing bubbles by gentle pipetting or using a plate shaker at a moderate speed.

  • Reagent Contamination: Use fresh, dedicated pipette tips for each reagent and sample to prevent cross-contamination. Ensure that the ATP stock is free of contaminating ADP.

  • Assay Plate Issues: Use opaque, white-walled plates suitable for luminescence assays to minimize well-to-well crosstalk. Ensure that there is no liquid on the sides of the wells after reagent addition.

  • Incorrect Reagent Volumes: Maintain the recommended 1:1:2 ratio of kinase reaction volume to ADP-Glo™ Reagent volume to Kinase Detection Reagent volume for optimal performance.

Issue 2: No or Weak Thermal Shift Observed in CETSA

Potential Cause & Solution:

  • Suboptimal Compound Concentration: The concentration of this compound may be too low to induce a significant thermal shift. Perform a dose-response experiment to determine the optimal concentration.

  • Incorrect Heating Conditions: The chosen temperature for the isothermal dose-response (ITDR) or the temperature range for the melt curve may not be optimal for detecting a shift for RIPK1. Determine the melting temperature (Tm) of RIPK1 in your specific cell line and experimental conditions.

  • Insufficient Target Engagement: The incubation time with this compound may not be sufficient for optimal target engagement in intact cells. Optimize the incubation time (e.g., 1-2 hours).

  • Poor Antibody Quality: The antibody used for detecting soluble RIPK1 after heat treatment may have low affinity or specificity. Validate the antibody for Western blotting or the specific detection method used.

  • Protein Degradation: Ensure that protease inhibitors are included in the lysis buffer to prevent degradation of RIPK1.

Issue 3: Unexpected Off-Target Effects in Cellular Assays

Potential Cause & Solution:

  • Confirmation with Broader Kinase Profiling: While this compound is reported to be selective, unexpected cellular phenotypes may arise from inhibition of an unassessed kinase. It is advisable to perform a broad kinase screen, such as a KINOMEscan™, to identify potential off-target interactions.

  • Compound Concentration: High concentrations of the inhibitor may lead to off-target effects. Use the lowest effective concentration of this compound as determined by dose-response curves.

  • Cellular Context: The off-target effects may be specific to the cell line or experimental conditions. Consider using orthogonal approaches, such as genetic knockdown or knockout of RIPK1, to validate that the observed phenotype is on-target.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for RIPK1 Inhibition

This protocol is adapted for a 384-well plate format.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound (or other inhibitors)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 5 µL of a solution containing RIPK1 enzyme and MBP substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is for assessing the target engagement of this compound in intact cells.

Materials:

  • Cell line expressing RIPK1 (e.g., HT-29)

  • This compound

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Apparatus for Western blotting or other protein detection method

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) in cell culture medium and incubate at 37°C for 1-2 hours.

  • Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove any unbound compound.

  • Heat Treatment: Resuspend the cell pellets in PBS and aliquot into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (for melt curve) or a single optimized temperature (for isothermal dose-response) for 3 minutes using a thermocycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the amount of soluble RIPK1 by Western blotting or another sensitive protein detection method. An increase in the amount of soluble RIPK1 at higher temperatures in the presence of this compound indicates target engagement.

Protocol 3: Kinase Selectivity Profiling (KINOMEscan™)

This is a generalized workflow for a competitive binding assay like KINOMEscan™.

Materials:

  • This compound

  • A large panel of DNA-tagged kinases

  • An immobilized, active-site directed ligand

  • Assay buffer

Procedure:

  • Assay Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) at a fixed concentration (e.g., 1 µM or 10 µM).

  • Competition Binding: Incubate the mixture to allow the test compound to compete with the immobilized ligand for binding to the kinase.

  • Washing: Wash the plate to remove any unbound components.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduced signal compared to the DMSO control indicates that the test compound has bound to the kinase and displaced it from the immobilized ligand.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, with lower percentages indicating stronger binding of the inhibitor to the kinase.

Signaling Pathway and Experimental Workflow Diagrams

RIPK1_Signaling_Pathway cluster_receptor TNFR1 Signaling Complex I cluster_survival Cell Survival cluster_death Cell Death TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2/5 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ubiquitination NFkB NF-κB Activation RIPK1->NFkB activates MAPK MAPK Activation RIPK1->MAPK activates ComplexIIa Complex IIa (Apoptosis) RIPK1->ComplexIIa forms ComplexIIb Complex IIb (Necroptosis) RIPK1->ComplexIIb forms with RIPK3 Casp8 Caspase-8 ComplexIIa->Casp8 activates RIPK3 RIPK3 ComplexIIb->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates TNFa TNFα TNFa->TNFR1 binds Ripk1_IN_19 This compound Ripk1_IN_19->RIPK1 inhibits kinase activity Kinase_Assay_Workflow cluster_biochemical Biochemical Assay (ADP-Glo) cluster_cellular Cellular Target Engagement (CETSA) cluster_profiling Off-Target Profiling (KINOMEscan) B1 1. Prepare Kinase Reaction (RIPK1, Substrate, Buffer) B2 2. Add this compound B1->B2 B3 3. Initiate with ATP B2->B3 B4 4. Incubate B3->B4 B5 5. Add ADP-Glo Reagent (Stop & Deplete ATP) B4->B5 B6 6. Add Kinase Detection Reagent (ADP -> ATP -> Light) B5->B6 B7 7. Measure Luminescence B6->B7 C1 1. Treat Cells with This compound C2 2. Heat Shock C1->C2 C3 3. Lyse Cells C2->C3 C4 4. Separate Soluble & Insoluble Fractions C3->C4 C5 5. Detect Soluble RIPK1 C4->C5 P1 1. Incubate Kinase Panel with This compound & Immobilized Ligand P2 2. Competition Binding P1->P2 P3 3. Wash P2->P3 P4 4. Quantify Bound Kinase P3->P4 Troubleshooting_Logic A Unexpected Experimental Result B High Variability in Assay? A->B C No/Weak Effect Observed? A->C D Potential Off-Target Effect? A->D E Check Mixing Technique Verify Reagent Integrity Use Appropriate Plates B->E Yes F Optimize Compound Concentration Validate Assay Conditions (Temp, Time) Confirm Reagent Quality (e.g., Antibody) C->F Yes G Perform Broad Kinase Screen Use Lower Inhibitor Concentration Validate with Orthogonal Method (e.g., siRNA) D->G Yes

References

Ripk1-IN-19 Technical Support Center: Troubleshooting Experiments in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ripk1-IN-19, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered when using this compound in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, small-molecule inhibitor of RIPK1 kinase activity.[1] RIPK1 is a key signaling protein that plays a central role in regulating cellular processes such as inflammation and programmed cell death, including apoptosis and necroptosis.[2][3] By inhibiting the kinase function of RIPK1, this compound can block the downstream signaling cascades that lead to these cellular responses.[1]

Q2: What are the primary applications of this compound in primary cell research?

A2: this compound is primarily used to study the role of RIPK1 kinase activity in various cellular processes within a more physiologically relevant context than cell lines. Common applications include:

  • Inhibiting necroptosis, a form of programmed necrotic cell death.[1]

  • Investigating the role of RIPK1 in inflammatory signaling pathways, such as NF-κB.[4]

  • Dissecting the contribution of RIPK1-dependent apoptosis in specific cell types.[5]

  • Studying the therapeutic potential of RIPK1 inhibition in models of inflammatory and neurodegenerative diseases.[6]

Q3: How should I prepare and store this compound?

A3: For optimal performance, it is crucial to follow the manufacturer's instructions for solubilizing and storing this compound. Generally, the compound is dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the inhibitor in your specific cell culture medium should be considered, especially for long-term experiments.

Q4: What is the difference between this compound and other RIPK1 inhibitors like Necrostatin-1?

A4: this compound is a more selective inhibitor of RIPK1 compared to first-generation inhibitors like Necrostatin-1.[1] While Necrostatin-1 has been instrumental in uncovering the role of RIPK1 in necroptosis, it is known to have off-target effects.[6] The higher selectivity of this compound reduces the likelihood of confounding results due to the inhibition of other kinases.[1]

Troubleshooting Guide

Problem 1: No or low efficacy of this compound

Q1.1: I'm not observing the expected inhibition of necroptosis in my primary cells. What could be the reason?

A1.1: Several factors could contribute to the lack of efficacy:

  • Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary significantly between different primary cell types. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cells. Start with a broad range of concentrations around the reported EC50 values in cell lines (see Table 1).

  • Incorrect Induction of Necroptosis: Ensure that your protocol for inducing necroptosis is robust in your primary cell type. This typically involves stimulating a death receptor (e.g., with TNFα) and co-treating with a pan-caspase inhibitor (e.g., zVAD-fmk) to block apoptosis and shunt the signaling towards necroptosis.[7] For some primary cells, like macrophages, stimulation with Toll-like receptor (TLR) ligands such as LPS in the presence of a caspase inhibitor is an effective method.[8]

  • Low Expression of Key Signaling Proteins: Some primary cells may have low endogenous expression of essential necroptosis machinery components like RIPK3 or MLKL. It is advisable to confirm the expression of these proteins by western blot.[9]

  • Inhibitor Instability: this compound may degrade in cell culture medium over time. For long-term experiments, consider replenishing the inhibitor at regular intervals.

Problem 2: Unexpected Cell Death

Q2.1: I'm observing increased cell death after treating my primary cells with this compound, even without inducing necroptosis. Why is this happening?

A2.1: This could be due to a few reasons:

  • RIPK1's Pro-Survival Role: In certain cellular contexts, RIPK1 has a kinase-independent scaffolding function that is crucial for cell survival, often through the activation of the NF-κB pathway.[10] While this compound is designed to inhibit the kinase activity, high concentrations or off-target effects could potentially interfere with this pro-survival function, leading to apoptosis.

  • RIPK1-Independent Apoptosis: The cell death you are observing might be independent of RIPK1 kinase activity. Your experimental conditions might be triggering apoptosis through other pathways. To test this, you can use a pan-caspase inhibitor like zVAD-fmk. If the cell death is blocked by zVAD-fmk, it is likely apoptotic.[5]

  • Cytotoxicity of the Inhibitor or Solvent: At high concentrations, this compound itself or the solvent (e.g., DMSO) may be toxic to your primary cells. Always include a vehicle control (cells treated with the same concentration of solvent) in your experiments. Perform a toxicity assay to determine the maximum non-toxic concentration of the inhibitor and the solvent.

Q2.2: I'm trying to inhibit necroptosis, but I'm seeing signs of apoptosis (e.g., caspase-3 cleavage). What's going on?

A2.2: RIPK1 is a key regulator that can direct cell fate towards either apoptosis or necroptosis.[2]

  • Incomplete Blockade of Caspases: If the concentration of your pan-caspase inhibitor (e.g., zVAD-fmk) is too low, some caspase activity might persist, leading to an apoptotic phenotype. Ensure you are using an optimal concentration of the caspase inhibitor.

  • RIPK1-Dependent Apoptosis: Under certain conditions, inhibition of IAPs (Inhibitor of Apoptosis Proteins) can lead to RIPK1-dependent apoptosis.[5] If your experimental setup involves IAP depletion, you might be observing this phenomenon.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant RIPK1 inhibitors. Note that most of the available data is from cell lines, and optimal concentrations in primary cells need to be determined empirically.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
IC50 (RIPK1) 15 nMBiochemical Assay[1]
EC50 (Necroptosis) 47.8 pMU937[1]
EC50 (Necroptosis) 75.3 pMJ774A.1[1]
EC50 (Necroptosis) 10.2 pML929[1]

Table 2: Selectivity Profile of this compound

KinaseActivityReference
RIPK2 No obvious activity[1]
RIPK3 No obvious activity[1]
RIPK4 No obvious activity[1]

Experimental Protocols

Protocol: Inhibition of Necroptosis in Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol provides a general framework for inducing and inhibiting necroptosis in primary BMDMs.

Materials:

  • Primary mouse BMDMs

  • Complete culture medium (e.g., DMEM with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • Lipopolysaccharide (LPS)

  • pan-Caspase inhibitor (e.g., zVAD-fmk)

  • This compound

  • DMSO (vehicle control)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, Sytox Green)

  • Lysis buffer for western blot

  • Antibodies for western blot (pRIPK1, RIPK1, pMLKL, MLKL, Caspase-3, GAPDH)

Procedure:

  • Cell Seeding: Plate primary BMDMs in a suitable culture plate (e.g., 96-well for viability assays, 6-well for western blot) and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • Prepare a dilution series of this compound in complete culture medium. A suggested starting range is 1 nM to 1 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle.

    • Pre-incubate the cells for 1-2 hours at 37°C.

  • Induction of Necroptosis:

    • Prepare a solution of LPS and zVAD-fmk in complete culture medium. Typical final concentrations are 10-100 ng/mL for LPS and 20-50 µM for zVAD-fmk.

    • Add the necroptosis-inducing cocktail to the wells.

    • Include control wells:

      • Untreated cells

      • Cells treated with LPS alone

      • Cells treated with zVAD-fmk alone

      • Cells treated with this compound alone

  • Incubation: Incubate the plate for the desired time period (e.g., 6-24 hours). The optimal time should be determined empirically.

  • Assessment of Cell Viability:

    • For viability assays, follow the manufacturer's protocol for your chosen reagent.

  • Western Blot Analysis:

    • For western blot, lyse the cells and collect the protein lysates.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against pRIPK1, pMLKL, and other proteins of interest to confirm the inhibition of the necroptotic pathway. Use total protein and housekeeping antibodies for normalization.

Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 NF-κB NF-κB RIPK1->NF-κB Scaffold function Complex IIa (Apoptosis) Complex IIa (Apoptosis) RIPK1->Complex IIa (Apoptosis) Kinase activity Complex IIb (Necrosome) Complex IIb (Necrosome) RIPK1->Complex IIb (Necrosome) Kinase activity Pro-survival Genes Pro-survival Genes NF-κB->Pro-survival Genes Caspase-8 Caspase-8 Complex IIa (Apoptosis)->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis RIPK3 RIPK3 Complex IIb (Necrosome)->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits kinase activity

Caption: RIPK1 signaling pathways and the inhibitory action of this compound.

Experimental_Workflow A 1. Seed Primary Cells B 2. Pre-treat with this compound (or vehicle control) A->B C 3. Induce Necroptosis (e.g., TNFα + zVAD-fmk) B->C D 4. Incubate C->D E 5. Assess Outcome D->E F Viability Assay E->F G Western Blot (pRIPK1, pMLKL) E->G H Cytokine Measurement E->H

Caption: A typical experimental workflow for using this compound in primary cells.

Troubleshooting_Logic Start Experiment Issue NoEffect No effect of This compound Start->NoEffect UnexpectedDeath Unexpected Cell Death Start->UnexpectedDeath Concentration Optimize Inhibitor Concentration NoEffect->Concentration Is concentration optimal? Induction Verify Necroptosis Induction Protocol NoEffect->Induction Is induction working? Expression Check RIPK3/MLKL Expression NoEffect->Expression Are key proteins expressed? Toxicity Assess Inhibitor/Vehicle Toxicity UnexpectedDeath->Toxicity Is it general toxicity? Apoptosis Test for Apoptosis (use pan-caspase inhibitor) UnexpectedDeath->Apoptosis Is it apoptosis? Scaffold Consider RIPK1 Scaffolding Role UnexpectedDeath->Scaffold Could it be due to scaffold disruption?

Caption: A logical flowchart for troubleshooting common issues with this compound.

References

how to avoid Ripk1-IN-19 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Ripk1-IN-19 to avoid potential degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a crucial regulator of cellular signaling pathways involved in inflammation and programmed cell death, including necroptosis.[3][4][5] By inhibiting the kinase activity of RIPK1, this compound can block these pathways, making it a valuable tool for research in inflammatory and neurodegenerative diseases.[6][7]

Q2: What are the recommended solvents for dissolving this compound?

Many small molecule inhibitors, including those similar to this compound, are soluble in organic solvents such as dimethyl sulfoxide (DMSO).[8] For in vivo studies, further dilution in aqueous solutions containing agents like polyethylene glycol (PEG), Tween-80, or corn oil may be necessary.[9] It is crucial to consult the manufacturer's datasheet for specific solubility information.

Q3: How should I store this compound solutions?

For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[9][10] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[9]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in solution.

Issue Potential Cause Troubleshooting Steps
Precipitation in solution - Exceeding the solubility limit of the compound in the chosen solvent.- Temperature fluctuations affecting solubility.- Interaction with components in the experimental buffer or media.- Gently warm the solution to 37°C and vortex to aid dissolution.- Consider using a different solvent system or a lower concentration.- Prepare fresh solutions before each experiment.- If precipitation occurs in cell culture media, prepare a more concentrated stock in DMSO and dilute it further in the media just before use.
Loss of biological activity - Degradation of the compound due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).- Chemical instability in the chosen solvent or experimental buffer over time.- Adsorption of the compound to plasticware.- Always use freshly prepared dilutions from a properly stored stock solution.- Prepare new stock solutions from powder if degradation is suspected.- Minimize the time the compound spends in aqueous solutions before use.- Use low-adhesion plasticware for preparing and storing solutions.
Inconsistent experimental results - Inaccurate concentration of the working solution due to pipetting errors or precipitation.- Variability in the age and storage conditions of the solutions used.- Degradation of the compound leading to variable potency.- Calibrate pipettes regularly.- Visually inspect solutions for any signs of precipitation before use.- Prepare fresh working solutions for each experiment from a consistent stock.- Perform a dose-response curve to verify the compound's activity.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Warm the Vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[11]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

General Protocol for Assessing Small Molecule Stability using HPLC

This is a general protocol to assess the stability of a small molecule inhibitor like this compound in a specific solvent or buffer.

  • Prepare Standard Curve: Prepare a series of known concentrations of freshly dissolved this compound to generate a standard curve.

  • Sample Preparation: Prepare a solution of this compound in the solvent or buffer of interest at a known concentration.

  • Incubation: Incubate the sample solution under the desired experimental conditions (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: At each time point, inject an aliquot of the sample onto a suitable HPLC system with a C18 column. Use a mobile phase gradient appropriate for eluting the compound.

  • Data Analysis: Quantify the peak area of this compound at each time point. Compare the peak area to the initial time point (T=0) and the standard curve to determine the percentage of the compound remaining.

Visual Guides

Caption: Troubleshooting workflow for this compound stability issues.

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_ub Ub-RIPK1 cIAP->RIPK1_ub NFkB NF-kB Activation RIPK1_ub->NFkB RIPK1_deub RIPK1 RIPK1_ub->RIPK1_deub Deubiquitination RIPK3 RIPK3 RIPK1_deub->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFα TNFa->TNFR1 Ripk1_IN_19 This compound Ripk1_IN_19->RIPK1_deub Inhibits Kinase Activity

Caption: Simplified RIPK1 signaling pathway and the point of inhibition by this compound.

References

minimizing cytotoxicity of Ripk1-IN-19 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of Ripk1-IN-19, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a serine/threonine kinase that plays a crucial role in regulating cellular responses to various stimuli, including inflammatory cytokines like tumor necrosis factor (TNF). RIPK1 has a dual function; it can act as a scaffold protein to promote cell survival and inflammation through the activation of the NF-κB pathway, or its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis.[1][2][3][4] this compound specifically targets the kinase activity of RIPK1, thereby inhibiting its ability to induce cell death.

Q2: Why am I observing cytotoxicity with this compound, especially at high concentrations?

While this compound is designed to be a selective inhibitor, high concentrations can lead to off-target effects or an over-inhibition of RIPK1's kinase activity, which can disrupt the delicate balance between cell survival and cell death pathways.[5] Cytotoxicity at high concentrations of kinase inhibitors is a known phenomenon and can be attributed to several factors:

  • Off-target kinase inhibition: At high concentrations, the inhibitor may bind to other kinases with lower affinity, leading to unintended biological consequences and toxicity.

  • Disruption of essential signaling: Complete inhibition of RIPK1 kinase activity might interfere with its non-death-related functions, which could be essential for cellular homeostasis in certain cell types or under specific experimental conditions.

  • Compound solubility and aggregation: At high concentrations, the compound may precipitate out of solution or form aggregates, which can be toxic to cells.

  • Induction of alternative cell death pathways: In some cellular contexts, blocking one cell death pathway can sensitize cells to another.

Q3: What are the typical signs of cytotoxicity I should look for?

Signs of cytotoxicity can include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.

  • Induction of apoptosis markers, such as caspase-3/7 activation or PARP cleavage.

  • Induction of necroptosis markers, such as phosphorylation of MLKL.

  • Increased membrane permeability, which can be detected by dyes like propidium iodide or trypan blue.

Troubleshooting Guide: Minimizing Cytotoxicity

This guide provides a systematic approach to troubleshoot and mitigate cytotoxicity observed with this compound.

Step 1: Optimize this compound Concentration

The first and most critical step is to determine the optimal concentration of this compound for your specific experimental setup.

Experimental Protocol: Dose-Response Curve for Efficacy and Cytotoxicity

  • Cell Seeding: Plate your cells at a density that ensures they are in the logarithmic growth phase throughout the experiment.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 1 nM to 100 µM.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Induction of Necroptosis (Efficacy): In a parallel set of wells, co-treat with a known inducer of necroptosis (e.g., TNFα + z-VAD-fmk) to assess the inhibitory activity of this compound.

  • Incubation: Incubate the cells for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC50 (for efficacy) and the CC50 (cytotoxic concentration 50%). The optimal concentration should be well above the EC50 and below the CC50.

Table 1: Example Dose-Response Data for this compound

Concentration% Inhibition of Necroptosis (Efficacy)% Cell Viability (Cytotoxicity)
1 nM10100
10 nM5098
100 nM9595
1 µM9890
10 µM9970
100 µM9930
Step 2: Characterize the Type of Cell Death

Understanding the mechanism of cell death induced by high concentrations of this compound can provide insights into how to mitigate it.

Experimental Protocol: Apoptosis vs. Necroptosis Assay

  • Treatment: Treat cells with a high, cytotoxic concentration of this compound, a known inducer of apoptosis (e.g., staurosporine), and a known inducer of necroptosis (e.g., TNFα + z-VAD-fmk). Include an untreated control.

  • Apoptosis Detection: Use an assay to measure caspase-3/7 activity.

  • Necroptosis Detection: Use Western blotting to detect the phosphorylation of MLKL (pMLKL), a key marker of necroptosis.

  • Membrane Permeability: Use a dye such as propidium iodide in combination with a live-cell stain like Hoechst 33342 to distinguish between live, apoptotic, and necrotic cells via fluorescence microscopy or flow cytometry.

Table 2: Interpreting Cell Death Assay Results

MarkerApoptosisNecroptosisHigh-Concentration this compound
Caspase-3/7 ActivityHighLowDetermine Experimentally
pMLKL LevelsLowHighDetermine Experimentally
Propidium Iodide StainingLate StageEarly StageDetermine Experimentally
Step 3: Evaluate Off-Target Effects

If cytotoxicity persists even at optimized concentrations, consider the possibility of off-target effects.

Experimental Protocol: Kinase Profiling (Informational)

While performing a full kinase screen may not be feasible for all labs, it is important to be aware of this potential issue. Commercially available services can screen your compound against a panel of hundreds of kinases. If significant off-target activity is identified, it may be necessary to use a different, more selective RIPK1 inhibitor.

Step 4: Modify Experimental Conditions

Sometimes, modifying the experimental conditions can reduce non-specific cytotoxicity.

  • Reduce Serum Concentration: High concentrations of serum proteins can sometimes interact with compounds and influence their activity and toxicity. Try reducing the serum concentration in your culture medium.

  • Optimize Cell Density: Very high or very low cell densities can make cells more susceptible to stress. Ensure you are using an optimal seeding density.

  • Change Vehicle: If using DMSO as a solvent, ensure the final concentration is low (typically <0.1%) as DMSO itself can be toxic at higher concentrations.

Visualizing Key Pathways and Workflows

Diagram 1: Simplified RIPK1 Signaling Pathway

RIPK1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 Complex I Complex I RIPK1 (Scaffold) TRADD TRAF2/5 cIAP1/2 TNFR1->Complex I NFkB NFkB Complex I->NFkB Promotes Complex IIa Complex IIa (Apoptosis) RIPK1 FADD Caspase-8 Complex I->Complex IIa Switches to Complex IIb Complex IIb (Necroptosis) RIPK1 (Kinase) RIPK3 MLKL Complex I->Complex IIb Switches to Cell Survival Cell Survival NFkB->Cell Survival Apoptosis Apoptosis Complex IIa->Apoptosis Necroptosis Necroptosis Complex IIb->Necroptosis Ripk1_IN_19 This compound Ripk1_IN_19->Complex IIb Inhibits

Caption: Simplified overview of RIPK1 signaling pathways.

Diagram 2: Experimental Workflow for Troubleshooting Cytotoxicity

Cytotoxicity_Workflow Start Observe Cytotoxicity Dose_Response Step 1: Perform Dose-Response (Efficacy vs. Cytotoxicity) Start->Dose_Response Is_Window Therapeutic Window Identified? Dose_Response->Is_Window Optimize_Concentration Use Optimal Concentration Is_Window->Optimize_Concentration Yes Characterize_Death Step 2: Characterize Cell Death Mechanism Is_Window->Characterize_Death No End Minimized Cytotoxicity Optimize_Concentration->End Apoptosis_Necroptosis Apoptosis Assay Necroptosis Assay Characterize_Death->Apoptosis_Necroptosis Consider_Off_Target Step 3: Consider Off-Target Effects Apoptosis_Necroptosis->Consider_Off_Target Modify_Conditions Step 4: Modify Experimental Conditions Consider_Off_Target->Modify_Conditions Modify_Conditions->Dose_Response Re-evaluate

Caption: A stepwise workflow for troubleshooting this compound cytotoxicity.

Diagram 3: Logical Relationships in Cytotoxicity Troubleshooting

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions High_Concentration High [this compound] Cytotoxicity Observed Cytotoxicity High_Concentration->Cytotoxicity Off_Target Off-Target Effects Cytotoxicity->Off_Target Pathway_Imbalance Signaling Imbalance Cytotoxicity->Pathway_Imbalance Compound_Issues Solubility/Aggregation Cytotoxicity->Compound_Issues Optimize_Dose Optimize Concentration Off_Target->Optimize_Dose Alternative_Inhibitor Consider Alternative Inhibitor Off_Target->Alternative_Inhibitor Characterize_Death Characterize Cell Death Pathway_Imbalance->Characterize_Death Modify_Protocol Modify Protocol Compound_Issues->Modify_Protocol

Caption: Logical flow from problem to potential causes and solutions.

References

Technical Support Center: Refining Ripk1-IN-19 Dosage for Optimal Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ripk1-IN-19 in animal models. Our goal is to help you optimize your experimental design for maximum efficacy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a crucial regulator of cellular pathways involved in inflammation and programmed cell death, specifically necroptosis.[3][4] By inhibiting the kinase activity of RIPK1, this compound can block the downstream signaling that leads to necroptosis and inflammation, making it a valuable tool for studying and potentially treating inflammatory diseases.[1][3][4]

Q2: What are the recommended starting dosages for this compound in mouse models?

Based on available preclinical data, the following starting dosages are recommended:

  • Systemic Inflammatory Response Syndrome (SIRS) Model: A single oral dose of 10 mg/kg has been shown to provide robust protection in a TNFα-induced SIRS model in C57BL/6 mice.[1]

  • Psoriasis Model: Topical administration of a 10% this compound formulation has been effective in ameliorating psoriasis-like skin symptoms in an imiquimod-induced psoriasis model.[1]

It is crucial to perform dose-response studies to determine the optimal dosage for your specific animal model and experimental conditions.

Q3: How should I prepare this compound for in vivo administration?

For oral gavage, a common formulation for RIPK1 inhibitors involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The final concentration of DMSO should be kept low to minimize potential toxicity. For topical administration, the formulation will depend on the specific vehicle used to achieve the desired consistency and skin penetration.

Q4: Are there any known adverse effects of this compound in animal models?

While specific toxicity data for this compound is limited in publicly available literature, studies with other selective RIPK1 inhibitors can provide some guidance. High doses or chronic administration of some RIPK1 inhibitors have been associated with off-target effects. It is recommended to include a toxicology assessment in your study design, especially for long-term experiments. This can include monitoring animal weight, behavior, and performing histological analysis of major organs at the end of the study.

Q5: How can I assess the efficacy of this compound in my animal model?

Efficacy can be assessed through a combination of phenotypic observations and molecular analyses. For inflammatory models, this can include:

  • Macroscopic scoring: Assessing clinical signs of disease, such as skin thickening and scaling in psoriasis models, or monitoring body temperature in SIRS models.[1]

  • Histology: Examining tissue sections for changes in cellular infiltration, tissue damage, and expression of inflammatory markers.

  • Biomarker analysis: Measuring the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα) in serum or tissue homogenates.[1]

  • Target engagement: Assessing the phosphorylation status of RIPK1 and its downstream targets (e.g., MLKL) in tissue samples via Western blot or immunohistochemistry.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy Suboptimal Dosage: The dose of this compound may be too low for the specific model or severity of the disease.Perform a dose-response study to determine the optimal effective dose. Consider increasing the dosing frequency if the compound has a short half-life.
Poor Bioavailability: The formulation may not be optimal for absorption.Ensure proper solubilization of this compound in the vehicle. For oral administration, consider using a vehicle known to enhance oral bioavailability, such as a formulation containing PEG300 and Tween 80.
Timing of Administration: The treatment may be initiated too late in the disease progression.For prophylactic studies, start treatment before or at the time of disease induction. For therapeutic studies, optimize the treatment window based on the known pathogenesis of the model.
Inconsistent Results Variability in Animal Model: Differences in animal age, sex, or microbiome can influence the inflammatory response.Use age- and sex-matched animals from a reliable vendor. Consider co-housing animals to normalize the microbiome. Increase the number of animals per group to improve statistical power.
Improper Compound Handling: Degradation of this compound due to improper storage or handling.Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh formulations for each experiment and avoid repeated freeze-thaw cycles.
Adverse Effects Observed Vehicle Toxicity: The vehicle used for administration may be causing adverse effects.Run a vehicle-only control group to assess any potential toxicity of the formulation. If toxicity is observed, consider alternative, well-tolerated vehicles.
Off-Target Effects: At high concentrations, this compound may inhibit other kinases.If adverse effects are observed at the effective dose, consider reducing the dose and combining it with another therapeutic agent for a synergistic effect. Confirm target engagement at the efficacious dose to ensure specificity.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Mouse Models

Animal Model Administration Route Dosage/Concentration Key Findings Reference
TNFα-induced SIRSOral gavage10 mg/kg (single dose)Dramatically increased survival rate; Reduced TNFα-induced hypothermia; Significantly reduced pro-inflammatory cytokines (IL-1β, IL-6).[1]
Imiquimod-induced PsoriasisTopical10%Ameliorated psoriasis-like skin symptoms (reduced scaling and thickening).[1]

Table 2: In Vitro Potency of this compound

Assay Cell Line IC50 / EC50 Reference
RIPK1 Inhibition (IC50)-15 nM[1][2]
Necroptosis Protection (EC50)U93747.8 pM[2]
Necroptosis Protection (EC50)J774A.175.3 pM[2]
Necroptosis Protection (EC50)L92910.2 pM[2]

Experimental Protocols

Protocol 1: TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
  • Animals: Use C57BL/6 mice (6-8 weeks old).

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • This compound Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).

  • Dosing: Administer this compound (e.g., 10 mg/kg) or vehicle via oral gavage.

  • Induction of SIRS: One hour after treatment, inject a lethal dose of mouse TNFα (e.g., 15 mg/kg) intraperitoneally.

  • Monitoring: Monitor rectal temperature and survival at regular intervals for up to 24 hours.

  • Sample Collection: At a predetermined endpoint (e.g., 6 hours post-TNFα injection), collect blood via cardiac puncture for cytokine analysis (e.g., ELISA for IL-1β and IL-6). Tissues can also be collected for histology or Western blot analysis.

Protocol 2: Imiquimod (IMQ)-Induced Psoriasis in Mice
  • Animals: Use BALB/c or C57BL/6 mice (6-8 weeks old).[5]

  • Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) to the shaved back and right ear of the mice for 5-6 consecutive days.[5][6]

  • This compound Formulation: Prepare a 10% this compound formulation in a suitable topical vehicle.

  • Treatment: Apply the this compound formulation or vehicle control topically to the affected skin areas daily, starting from the first day of IMQ application.

  • Assessment of Psoriasis Severity:

    • PASI Score: Score the severity of erythema, scaling, and thickness of the back skin daily on a scale of 0 to 4. The cumulative score serves as the Psoriasis Area and Severity Index (PASI).

    • Ear Thickness: Measure the ear thickness daily using a digital caliper.

  • Sample Collection: At the end of the experiment, collect skin and spleen samples.

  • Analysis:

    • Histology: Perform H&E staining of skin sections to assess epidermal thickness and inflammatory cell infiltration.

    • Immunohistochemistry: Stain skin sections for markers of proliferation (e.g., Ki67) and immune cell infiltration (e.g., CD3 for T cells, Ly6G for neutrophils).

    • Gene Expression: Analyze the expression of inflammatory cytokines (e.g., IL-17, IL-23) in skin homogenates by qPCR.

Visualizations

RIPK1_Signaling_Pathway cluster_Complex_I Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNFa TNFα TNFa->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I (Pro-survival & Inflammation) cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ubiquitination Deubiquitination Deubiquitination (CYLD, A20) RIPK1->Deubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Activates LUBAC LUBAC LUBAC->RIPK1 Ubiquitination NFkB NF-κB Activation Complex_I->NFkB MAPK MAPK Activation Complex_I->MAPK Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Complex_IIa Complex IIa (Apoptosis) Deubiquitination->Complex_IIa Complex_IIb Complex IIb (Necrosome) (Necroptosis) Deubiquitination->Complex_IIb FADD FADD Complex_IIa->FADD Caspase8_a Caspase-8 FADD->Caspase8_a Apoptosis Apoptosis Caspase8_a->Apoptosis Complex_IIb->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Oligomerizes & Translocates Ripk1_IN_19 This compound Ripk1_IN_19->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 Signaling Pathway in Inflammation and Necroptosis.

Experimental_Workflow start Start: Animal Model Selection acclimatization Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping formulation Preparation of This compound Formulation grouping->formulation induction Disease Induction (e.g., TNFα or Imiquimod) grouping->induction treatment Treatment Administration (e.g., Oral Gavage or Topical) formulation->treatment monitoring In-life Monitoring: - Clinical Scores - Body Weight - Temperature induction->monitoring endpoint Endpoint Determination monitoring->endpoint collection Sample Collection: - Blood (Serum/Plasma) - Tissues (e.g., Skin, Spleen) endpoint->collection analysis Downstream Analysis collection->analysis cytokines Cytokine Analysis (ELISA, CBA) analysis->cytokines histology Histopathology & Immunohistochemistry analysis->histology western_blot Western Blot (pRIPK1, pMLKL) analysis->western_blot qpcr qPCR (Gene Expression) analysis->qpcr data_analysis Data Analysis & Interpretation cytokines->data_analysis histology->data_analysis western_blot->data_analysis qpcr->data_analysis end End of Study data_analysis->end

Caption: General Experimental Workflow for In Vivo Efficacy Testing of this compound.

References

Validation & Comparative

A Head-to-Head Battle in Necroptosis Inhibition: Ripk1-IN-19 vs. Necrostatin-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of necroptosis, a form of programmed cell death, is a burgeoning field with significant therapeutic potential in inflammatory and neurodegenerative diseases. At the forefront of this research are small molecule inhibitors of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a key mediator of the necroptotic pathway. This guide provides an objective comparison of two prominent RIPK1 inhibitors: the clinical candidate Ripk1-IN-19 (a representative of the potent GSK'2982772A class of inhibitors) and the widely used research tool, Necrostatin-1.

This comparison delves into their mechanisms of action, presents key quantitative data from experimental studies, and provides detailed methodologies for reproducing the essential experiments that differentiate these two compounds.

Mechanism of Action: A Tale of Two Binding Modes

Both this compound and Necrostatin-1 target the kinase activity of RIPK1, thereby preventing the downstream signaling cascade that leads to necroptotic cell death. However, they achieve this through distinct mechanisms.

This compound is a potent, ATP-competitive inhibitor of RIPK1.[1] This means it directly competes with ATP for binding to the kinase's active site, effectively blocking its phosphotransferase activity. This class of inhibitors is characterized by high potency and selectivity.

Necrostatin-1 , on the other hand, is an allosteric inhibitor. It binds to a hydrophobic pocket on the RIPK1 kinase domain, distinct from the ATP-binding site, inducing a conformational change that locks the kinase in an inactive state.[2] While effective, Necrostatin-1 has been shown to have off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.[3] To address this, a more specific analog, Necrostatin-1s (7-Cl-O-Nec-1) , was developed which lacks this IDO inhibitory activity.[2][3]

Quantitative Comparison of Inhibitor Performance

The following table summarizes key quantitative data for this compound and Necrostatin-1, highlighting their differences in potency and cellular activity.

ParameterThis compound (GSK'2982772A)Necrostatin-1Necrostatin-1sReference
Target RIPK1 KinaseRIPK1 Kinase, IDORIPK1 Kinase[1][3]
Mechanism ATP-CompetitiveAllostericAllosteric[1][2]
IC50 (Human RIPK1) 16 nM~180-490 nMNot explicitly stated, but improved potency over Nec-1[1][4]
Cellular IC50 (Necroptosis) 1-4 nM (human and murine cells)~490 nM (Jurkat cells)Not explicitly stated, but more potent than Nec-1[2][4]
Kinase Selectivity >10,000-fold selective over 339 other kinasesModerateImproved over Nec-1[2]
Off-Target IDO Inhibition NoYesNo[2][3]

Visualizing the Necroptosis Pathway and Inhibitor Action

The following diagram illustrates the necroptosis signaling pathway and the points of intervention for this compound and Necrostatin-1.

Necroptosis_Pathway cluster_receptor Cell Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1_I RIPK1 cIAP1_2->RIPK1_I Ub RIPK1_N RIPK1 (p) RIPK1_I->RIPK1_N autophosphorylation Pro_Casp8 Pro-Caspase-8 RIPK1_I->Pro_Casp8 RIPK3 RIPK3 (p) RIPK1_N->RIPK3 phosphorylates MLKL MLKL (p) RIPK3->MLKL phosphorylates Necroptosis Necroptosis (Cell Lysis) MLKL->Necroptosis oligomerizes and translocates to membrane TNFa TNFα TNFa->TNFR1 binds Casp8 Caspase-8 Pro_Casp8->Casp8 activates Casp8->RIPK1_I cleaves (inactivates) Apoptosis Apoptosis Casp8->Apoptosis Inhibitors This compound Necrostatin-1 Inhibitors->RIPK1_N inhibit zVAD z-VAD-fmk zVAD->Casp8 inhibits

Caption: Necroptosis signaling pathway and points of inhibition.

Experimental Methodologies

To differentiate the efficacy and mechanism of this compound and Necrostatin-1, two key experimental procedures are typically employed: a cell-based necroptosis inhibition assay and a Western blot analysis of RIPK1 phosphorylation.

Cell-Based Necroptosis Inhibition Assay

This assay measures the ability of the inhibitors to protect cells from induced necroptosis.

a. Experimental Workflow Diagram:

Necroptosis_Assay_Workflow start Seed Cells (e.g., HT-29, L929) pretreat Pre-treat with Inhibitor (this compound or Nec-1) and z-VAD-fmk start->pretreat induce Induce Necroptosis (e.g., TNFα) pretreat->induce incubate Incubate (e.g., 24 hours) induce->incubate measure Measure Cell Viability (e.g., CellTiter-Glo, MTT) incubate->measure end Data Analysis (IC50 determination) measure->end

Caption: Workflow for a cell-based necroptosis inhibition assay.

b. Detailed Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., human HT-29 or murine L929 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with a serial dilution of this compound or Necrostatin-1 for 30 minutes. In parallel, add a pan-caspase inhibitor such as z-VAD-fmk (typically 20-50 µM) to all wells (except for untreated controls) to block apoptosis and channel the cell death pathway towards necroptosis.[1]

  • Induction of Necroptosis: Add a necroptosis-inducing stimulus, such as tumor necrosis factor-alpha (TNFα; typically 10-100 ng/mL), to the wells.[1]

  • Incubation: Incubate the plate for a defined period, usually 18-24 hours, at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or an MTT assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Western Blot for RIPK1 Phosphorylation

This biochemical assay directly assesses the inhibition of RIPK1 kinase activity by measuring its autophosphorylation at Serine 166 (p-RIPK1 S166), a key marker of RIPK1 activation.[5][6]

a. Experimental Workflow Diagram:

Western_Blot_Workflow start Cell Treatment (as in necroptosis assay) lyse Cell Lysis start->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-p-RIPK1 S166, anti-total RIPK1, anti-loading control) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection secondary_ab->detect end Analysis detect->end

Caption: Workflow for Western blot analysis of RIPK1 phosphorylation.

b. Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells as described in the necroptosis assay (steps 1-3) but for a shorter duration (e.g., 4-8 hours) to capture the signaling events. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RIPK1 (Ser166).[5][6] Subsequently, probe the membrane with a primary antibody for total RIPK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1, demonstrating the dose-dependent inhibition of RIPK1 activation by the compounds.

Conclusion

Both this compound and Necrostatin-1 are valuable tools for studying and inhibiting necroptosis. For researchers requiring high potency, specificity, and a clean off-target profile, This compound (GSK'2982772A) represents a superior choice and is a candidate for clinical development. Necrostatin-1 remains a widely used and cost-effective tool for initial in vitro studies, although its off-target effects, particularly on IDO, should be considered. For studies where IDO inhibition is a concern, the use of Necrostatin-1s is recommended. The selection between these inhibitors will ultimately depend on the specific experimental needs, the required potency, and the importance of minimizing off-target effects.

References

A Head-to-Head Battle of Specificity: Comparing Ripk1-IN-19 and GSK2982772 for Targeted RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of RIPK1 inhibitors, a critical evaluation of their selectivity is paramount. This guide provides a detailed comparison of two prominent RIPK1 inhibitors, Ripk1-IN-19 and GSK2982772, focusing on their selectivity profiles, supported by experimental data and detailed methodologies.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a key therapeutic target in a range of inflammatory diseases, neurodegenerative disorders, and cancer. Its dual role as a scaffold in cell survival pathways and a kinase driving inflammatory cell death necessitates the development of highly selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. This comparison focuses on two such inhibitors, offering insights into their performance and the experimental basis for their evaluation.

Quantitative Selectivity Profile

The following table summarizes the key quantitative data for this compound and GSK2982772, highlighting their potency and selectivity against RIPK1 and other kinases.

ParameterThis compoundGSK2982772
RIPK1 IC50 15 nM16 nM (human), 20 nM (monkey)[1][2]
Selectivity against other RIP kinases No obvious activity against RIPK2, RIPK3, and RIPK4Not explicitly stated for RIPK family, but high overall kinase selectivity.
Kinome-wide Selectivity Data from a focused panel of RIP kinases available.>1,000-fold selectivity over a panel of 339 kinases[1].
Cellular Potency (Necroptosis EC50) 47.8 pM (U937 cells), 75.3 pM (J774A.1 cells), 10.2 pM (L929 cells)6.3 nM (U937 cells), 1.3 µM (L929 cells)[2]

Experimental Protocols

The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments typically employed in the characterization of kinase inhibitors like this compound and GSK2982772.

Biochemical Kinase Assays

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

General Protocol (e.g., ADP-Glo™ Kinase Assay):

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., recombinant human RIPK1), a suitable kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide), and ATP in a kinase assay buffer.

  • Compound Incubation: The test compound (e.g., this compound or GSK2982772) at various concentrations is added to the reaction mixture.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated for a specific period at a controlled temperature to allow for substrate phosphorylation.

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

To assess the broader selectivity of an inhibitor, it is screened against a large panel of kinases.

Objective: To determine the binding affinity or percent inhibition of a compound against a comprehensive panel of human kinases.

KINOMEscan™ Assay Principle:

This is a competition-based binding assay.

  • Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.

  • Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Interpretation: The results are often expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.

Cellular Target Engagement Assays

Cellular assays are crucial to confirm that the inhibitor can engage its target within a biological context.

Objective: To measure the ability of a compound to bind to its target kinase within intact cells.

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol:

  • Cell Preparation: Cells (e.g., HEK293) are engineered to express the target kinase (e.g., RIPK1) fused to a NanoLuc® luciferase.

  • Tracer and Compound Addition: The cells are treated with a fluorescent tracer that binds to the active site of the kinase and the test compound at various concentrations.

  • BRET Measurement: A substrate for the NanoLuc® luciferase is added, which generates light. If the fluorescent tracer is bound to the kinase, the energy from the luciferase will be transferred to the tracer through Bioluminescence Resonance Energy Transfer (BRET), resulting in a fluorescent signal at a specific wavelength.

  • Competition and Analysis: The test compound competes with the tracer for binding to the kinase. An effective inhibitor will displace the tracer, leading to a decrease in the BRET signal. The IC50 value for target engagement is determined by plotting the BRET ratio against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of RIPK1 inhibition and the experimental approaches, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I Recruitment RIPK1_scaffold RIPK1 (Scaffold) Complex_I->RIPK1_scaffold RIPK1_kinase RIPK1 (Kinase Activity) Complex_I->RIPK1_kinase Deubiquitination leads to IKK IKK Complex RIPK1_scaffold->IKK Activation NFkB NF-κB IKK->NFkB Activation Cell_Survival Cell_Survival NFkB->Cell_Survival Promotes Complex_IIa Complex IIa (RIPK1, FADD, Caspase-8) Apoptosis Apoptosis Complex_IIa->Apoptosis Complex_IIb Necrosome (RIPK1, RIPK3, MLKL) Necroptosis Necroptosis Complex_IIb->Necroptosis Inflammation Inflammation Necroptosis->Inflammation RIPK1_kinase->Complex_IIa Forms RIPK1_kinase->Complex_IIb Forms with RIPK3

Caption: RIPK1 Signaling Pathway.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_kinome Kinome-wide Profiling cluster_cellular Cellular Assays Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 for RIPK1 Biochem_Assay->IC50 Kinome_Scan KINOMEscan (>400 Kinases) Selectivity_Profile Generate Selectivity Profile Kinome_Scan->Selectivity_Profile Cell_Assay Cellular Target Engagement (e.g., NanoBRET) Cellular_Potency Confirm Cellular Potency & Target Binding Cell_Assay->Cellular_Potency Start Test Compound (this compound or GSK2982772) Start->Biochem_Assay Start->Kinome_Scan Start->Cell_Assay

Caption: Experimental Workflow for Kinase Inhibitor Selectivity.

Conclusion

Both this compound and GSK2982772 demonstrate potent inhibition of RIPK1 kinase activity with IC50 values in the low nanomolar range. GSK2982772 has been extensively characterized and shown to possess exquisite selectivity across a broad panel of kinases. While specific kinome-wide data for this compound is not as broadly published, its high potency and selectivity against other members of the RIP kinase family are promising. The choice between these inhibitors may depend on the specific research question, the model system being used, and the desired level of characterization for off-target effects. The experimental protocols outlined provide a framework for the rigorous evaluation of these and other kinase inhibitors, ensuring the generation of reliable and comparable data to guide drug discovery and development efforts.

References

Comparative Validation of Ripk1-IN-19: An Inhibitor of RIPK1 Kinase

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in regulated cell death and inflammatory signaling pathways. Its kinase activity is a key driver of necroptosis, a form of programmed necrosis implicated in a wide range of human pathologies including neurodegenerative, autoimmune, and inflammatory diseases.[1][2][3] This has spurred the development of small molecule inhibitors targeting RIPK1 as potential therapeutics. This guide provides a comparative analysis of Ripk1-IN-19, objectively evaluating its inhibitory activity against RIPK1 kinase with supporting experimental data and methodologies.

This compound: Potency and Selectivity Profile

This compound is a potent and selective inhibitor of RIPK1 kinase. Biochemical assays have demonstrated its strong inhibitory effect on the enzyme's catalytic activity, which translates to effective protection against necroptotic cell death in various cell lines.

In Vitro Inhibitory Activity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the target enzyme. This compound exhibits a low nanomolar IC50 value, indicating a high affinity for RIPK1.[4][5] Furthermore, its efficacy in a cellular context is demonstrated by its extremely low picomolar half-maximal effective concentration (EC50) in preventing TNFα-induced necroptosis.[4]

Selectivity

An ideal inhibitor should demonstrate high selectivity for its intended target to minimize off-target effects. This compound has been shown to be highly selective for RIPK1, with no significant activity observed against other kinases in the same family, such as RIPK2, RIPK3, and RIPK4.[4][5] This selectivity is crucial for its potential as a specific research tool and a therapeutic candidate.

Performance Comparison with Alternative RIPK1 Inhibitors

To contextualize the performance of this compound, its inhibitory potency is compared with other well-characterized RIPK1 inhibitors. The data presented below is compiled from various studies and demonstrates a range of potencies across different chemical scaffolds. This compound stands out for its potent activity in both biochemical and cellular assays.

InhibitorTypeRIPK1 IC50 (nM)Cellular Necroptosis EC50 (nM)Key Characteristics
This compound Selective15[4][5]0.010 - 0.075[4]Potent and selective; demonstrated in vivo activity.[4]
Necrostatin-1 (Nec-1)Type III Allosteric182[6]490[6]Widely used as a tool compound, but has off-target effects.[7]
GSK2982772Type I ATP-competitive1[2]N/AOrally active inhibitor that has entered clinical trials.[6][8]
Compound 56N/A5.8[9]1 - 5[9]Potently blocks both human and mouse necroptosis.[9]
Compound 70N/AN/A17 - 30[9]Potent inhibitor with improved metabolic stability.[9]
Eclitasertib (DNL-758)N/A37.5[5]N/APotent RIPK1 inhibitor.
PK68Type II~90[6]N/ASelective Type II inhibitor.
GNE684N/AKi app = 21 (human)[6]N/APotent inhibitor with species-specific activity.

Note: IC50 and EC50 values can vary depending on assay conditions. Data is presented for comparative purposes.

Key Experimental Protocols for Validation

The validation of a RIPK1 inhibitor's activity involves a series of standardized in vitro and cell-based assays. These experiments are designed to quantify the inhibitor's direct effect on the kinase, its ability to block the downstream signaling pathway, and its efficacy in preventing cell death.

In Vitro Kinase Assay (e.g., ADP-Glo™)

This biochemical assay directly measures the enzymatic activity of purified RIPK1 and its inhibition by a test compound.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Methodology:

    • Recombinant human RIPK1 kinase is incubated with a specific substrate and ATP in a reaction buffer.

    • The test inhibitor (e.g., this compound) is added at various concentrations.

    • After incubation, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

    • A "Kinase Detection Reagent" is then added to convert the produced ADP into ATP, which is subsequently used by luciferase to generate a light signal.

    • The luminescence is measured and is proportional to the initial kinase activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[9][10]

Cellular Necroptosis Assay

This cell-based assay evaluates the ability of an inhibitor to protect cells from induced necroptosis.

  • Principle: Specific cell lines (e.g., human HT-29 or mouse L929) are treated with a cocktail of stimuli to induce RIPK1-dependent necroptosis. The protective effect of the inhibitor is measured by assessing cell viability.

  • Methodology:

    • Cells are seeded in multi-well plates.

    • Cells are pre-incubated with serial dilutions of the test inhibitor.

    • Necroptosis is induced by adding a combination of TNFα, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., Z-VAD-FMK).[10] The caspase inhibitor is crucial to block apoptosis and channel the signaling towards necroptosis.

    • After an incubation period (e.g., 24 hours), cell viability is assessed using methods like the MTT assay or by measuring membrane integrity with a fluorescent dye like Sytox Green.[10][11]

    • EC50 values are determined by plotting cell viability against inhibitor concentration.

Western Blot Analysis of Pathway Phosphorylation

This technique is used to confirm that the inhibitor is acting on its intended target within the cellular signaling cascade.

  • Principle: The activation of the necroptosis pathway involves a series of phosphorylation events. An effective RIPK1 inhibitor should block the autophosphorylation of RIPK1 and the subsequent phosphorylation of its downstream targets, RIPK3 and MLKL.

  • Methodology:

    • Cells are treated as described in the cellular necroptosis assay (inhibitor pre-treatment followed by necroptosis induction).

    • After a shorter incubation period (e.g., 2-4 hours), cells are lysed to extract proteins.

    • Protein concentrations are normalized, and samples are separated by SDS-PAGE.

    • Proteins are transferred to a membrane, which is then probed with specific antibodies that recognize the phosphorylated forms of RIPK1 (e.g., p-RIPK1 at Ser166), RIPK3, and MLKL.[12]

    • A reduction in the phosphorylation signal in the presence of the inhibitor confirms its on-target activity.

Visualizing the Mechanism of Action

Diagrams illustrating the signaling pathways and experimental workflows provide a clear understanding of the inhibitor's role and the methods used for its validation.

Caption: TNFα-induced necroptosis pathway and the inhibitory action of this compound.

Caption: Workflow for biochemical and cellular validation of RIPK1 inhibitors.

Caption: Logic of Western Blot analysis for on-target inhibitor activity.

Conclusion

The experimental data strongly supports the validation of this compound as a highly potent and selective inhibitor of RIPK1 kinase. Its low nanomolar IC50 in biochemical assays and picomolar EC50 in cellular necroptosis assays place it among the most effective RIPK1 inhibitors characterized to date.[4] Its selectivity against related RIP kinases further underscores its value as a precise tool for studying necroptosis and as a promising candidate for further development in treating RIPK1-mediated diseases. The provided protocols and comparative data serve as a comprehensive resource for researchers evaluating this compound for their specific applications.

References

A Comparative In Vitro Analysis of RIPK1 Inhibitors: Ripk1-IN-19 and Nec-1s

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for inflammatory diseases and necroptosis-driven pathologies, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical nodal protein. Its kinase activity is a key driver of programmed cell death and inflammation, making it an attractive target for small molecule inhibitors. This guide provides a comparative analysis of two prominent RIPK1 inhibitors, Ripk1-IN-19 and Necrostatin-1s (Nec-1s), focusing on their in vitro performance, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Nec-1s based on in vitro assays. It is important to note that this data is compiled from different studies and direct comparison should be approached with caution as experimental conditions may have varied.

Table 1: In Vitro Potency Against RIPK1 Kinase

CompoundAssay TypeIC50 (nM)Source
This compoundKinase Assay15[1]
Nec-1sRadioactive ATP Kinase AssayNot explicitly provided, but stated to be equipotent to Nec-1. Nec-1 has an EC50 of 490 nM.[2][3][2][3]

Table 2: In Vitro Efficacy in Cellular Necroptosis Assays

CompoundCell LineAssay TypeEC50Source
This compoundU937Necroptosis Protection47.8 pM[1]
J774A.1Necroptosis Protection75.3 pM[1]
L929Necroptosis Protection10.2 pM[1]
Nec-1sFADD-deficient Jurkat T cellsNecroptosis Inhibition50 nM[2]

Table 3: Kinase Selectivity

CompoundSelectivity ProfileSource
This compoundSelective for RIPK1. Does not show obvious activity against RIPK2, RIPK3, and RIPK4.[1]
Nec-1sHighly selective for RIPK1. A screening against 485 human kinases showed it is >1000-fold more selective for RIPK1. Unlike its predecessor Nec-1, it does not inhibit indoleamine 2,3-dioxygenase (IDO).[2][3][2][3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate reproducibility and further investigation.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the IC50 value of a kinase inhibitor.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (this compound or Nec-1s) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a multiwell plate, add the RIPK1 enzyme and the substrate (MBP).

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[4][5][6]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[4][5][6]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Necroptosis Assay (TNF-α-induced Necroptosis in L929 cells)

This protocol describes the induction and inhibition of necroptosis in a commonly used cell line.

Objective: To determine the 50% effective concentration (EC50) of a test compound in protecting cells from necroptosis.

Materials:

  • L929 murine fibrosarcoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • z-VAD-fmk (a pan-caspase inhibitor)

  • Test compounds (this compound or Nec-1s) dissolved in DMSO

  • 96-well plates (clear)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance

Procedure:

  • Seed L929 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 10-30 ng/mL) and z-VAD-fmk (e.g., 20 µM) to the wells. Include a vehicle control (no inhibitor) and a non-treated control.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Assess cell viability using the MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add the solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway of RIPK1-Mediated Necroptosis

RIPK1_Necroptosis_Pathway TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruitment TNFa TNF-α TNFa->TNFR1 NFkB_Activation NF-κB Activation (Survival) ComplexI->NFkB_Activation ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa Dissociation & Re-assembly ComplexIIb Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Inhibition of Caspase-8 Apoptosis Apoptosis ComplexIIa->Apoptosis RIPK1_p p-RIPK1 ComplexIIb->RIPK1_p Autophosphorylation RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p Phosphorylation MLKL_p p-MLKL (oligomerization) RIPK3_p->MLKL_p Phosphorylation Necroptosis Necroptosis (Cell Lysis) MLKL_p->Necroptosis Translocation to membrane Caspase8_Inhibition Caspase-8 Inhibition Caspase8_Inhibition->ComplexIIb Ripk1_IN_19 This compound Ripk1_IN_19->RIPK1_p Inhibition Nec1s Nec-1s Nec1s->RIPK1_p Inhibition Inhibitor_Screening_Workflow start Start cell_seeding Seed Cells in 96-well Plates start->cell_seeding compound_treatment Pre-treat with Inhibitor Dilutions cell_seeding->compound_treatment necroptosis_induction Induce Necroptosis (e.g., TNF-α + z-VAD-fmk) compound_treatment->necroptosis_induction incubation Incubate for 18-24h necroptosis_induction->incubation viability_assay Perform Cell Viability Assay (MTT) incubation->viability_assay data_acquisition Measure Absorbance/ Luminescence viability_assay->data_acquisition data_analysis Calculate % Inhibition and EC50/IC50 data_acquisition->data_analysis end End data_analysis->end

References

validating Ripk1-IN-19's lack of activity against RIPK2, RIPK3, and RIPK4

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, establishing a clear selectivity profile is paramount for accurate biological interpretation and therapeutic development. This guide provides a comparative analysis of Ripk1-IN-19, focusing on its lack of activity against the closely related kinases RIPK2, RIPK3, and RIPK4. The data presented herein is crucial for researchers in immunology, oncology, and neurodegenerative diseases who are investigating the specific roles of RIPK1-mediated signaling pathways.

Comparative Analysis of Kinase Inhibition

This compound has been identified as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) with an IC50 value of 15 nM.[1][2] To validate its specificity, its activity was assessed against other members of the RIP kinase family. As summarized in the table below, this compound demonstrates a clear selectivity for RIPK1, with no significant inhibition observed against RIPK2, RIPK3, and RIPK4.

CompoundTarget KinaseIC50 (nM)Selectivity Notes
This compound RIPK1 15 Potent inhibition
RIPK2No obvious activityHigh selectivity for RIPK1
RIPK3No obvious activityHigh selectivity for RIPK1
RIPK4No obvious activityHigh selectivity for RIPK1

Note: Specific quantitative IC50 values for this compound against RIPK2, RIPK3, and RIPK4 are not publicly available. The data reflects the qualitative assessment of "no obvious activity" as reported in the available literature.[1][2]

Signaling Pathways

The specific inhibition of RIPK1 by this compound is critical for dissecting its unique role in cellular processes such as necroptosis and inflammation, without confounding effects from the inhibition of other RIP kinases. The following diagrams illustrate the distinct signaling pathways in which each of these kinases is involved.

RIPK1_Signaling RIPK1 Signaling Pathway cluster_receptor TNFR1 Complex I cluster_complexIIa Complex IIa (Apoptosis) cluster_complexIIb Necrosome (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 RIPK1_a RIPK1 RIPK1->RIPK1_a RIPK1_n RIPK1 RIPK1->RIPK1_n NFkB NF-κB Activation (Survival & Inflammation) RIPK1->NFkB FADD_a FADD Caspase8_a Caspase-8 FADD_a->Caspase8_a Apoptosis Apoptosis Caspase8_a->Apoptosis RIPK1_a->FADD_a RIPK3_n RIPK3 RIPK1_n->RIPK3_n MLKL_n MLKL RIPK3_n->MLKL_n Necroptosis Necroptosis MLKL_n->Necroptosis

Caption: Overview of RIPK1-mediated signaling pathways.

RIPK2_Signaling RIPK2 Signaling Pathway NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation (Inflammation) IKK_complex->NFkB

Caption: Key components of the RIPK2 signaling cascade.

RIPK3_Signaling RIPK3-Mediated Necroptosis Pathway cluster_necrosome Necrosome RIPK1 RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Caption: The central role of RIPK3 in the execution of necroptosis.

RIPK4_Signaling RIPK4 Signaling in Keratinocyte Differentiation PKC PKC RIPK4 RIPK4 PKC->RIPK4 IKK_alpha_beta IKKα/β RIPK4->IKK_alpha_beta Wnt_signaling Wnt/β-catenin Pathway RIPK4->Wnt_signaling NFkB NF-κB Activation IKK_alpha_beta->NFkB Keratinocyte_diff Keratinocyte Differentiation NFkB->Keratinocyte_diff Wnt_signaling->Keratinocyte_diff

Caption: RIPK4's involvement in developmental signaling pathways.

Experimental Protocols

The determination of kinase inhibitor selectivity is typically achieved through in vitro biochemical assays. The following is a generalized protocol representative of methods used for profiling compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the inhibitory activity of the compound. The ADP-Glo™ Kinase Assay (Promega) is a commonly used platform for this purpose.

Materials:

  • Purified recombinant human RIPK1, RIPK2, RIPK3, and RIPK4 enzymes.

  • Kinase-specific substrates.

  • ATP.

  • Test compound (this compound) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Assay plates (e.g., 384-well white plates).

  • Multimode plate reader capable of measuring luminescence.

Workflow:

Kinase_Assay_Workflow General Workflow for Kinase Inhibitor Profiling Start Start Step1 Dispense serially diluted this compound to assay plate Start->Step1 Step2 Add kinase and substrate mixture Step1->Step2 Step3 Initiate reaction by adding ATP Step2->Step3 Step4 Incubate at room temperature Step3->Step4 Step5 Stop reaction and deplete remaining ATP with ADP-Glo™ Reagent Step4->Step5 Step6 Add Kinase Detection Reagent to convert ADP to ATP and generate light Step5->Step6 Step7 Measure luminescence Step6->Step7 End Analyze data (Calculate IC50) Step7->End

Caption: A streamlined workflow for assessing kinase inhibitor potency.

Procedure:

  • Compound Plating: A serial dilution of this compound is prepared in DMSO and dispensed into the wells of a 384-well assay plate. Control wells containing only DMSO are included for determining 0% and 100% inhibition.

  • Kinase Reaction: A reaction mixture containing the specific kinase (RIPK1, RIPK2, RIPK3, or RIPK4), its corresponding substrate, and reaction buffer is added to the wells containing the compound.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a predetermined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any unconsumed ATP.

  • Signal Generation: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition. The data is normalized to controls, and the IC50 value is calculated by fitting the dose-response curve to a suitable model.

This guide underscores the high selectivity of this compound for RIPK1 over other RIP kinase family members. This specificity makes it an invaluable tool for elucidating the precise functions of RIPK1 in health and disease, paving the way for the development of targeted therapies.

References

A Head-to-Head Comparison of Ripk1-IN-19 and Z-VAD-FMK for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Two Key Modulators of Cell Death and Inflammation

For researchers in the fields of cell biology, immunology, and drug discovery, the selective modulation of cell death pathways is a critical experimental tool. Two widely utilized compounds in this arena are Ripk1-IN-19, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and Z-VAD-FMK, a broad-spectrum caspase inhibitor. This guide provides a detailed head-to-head comparison of these two molecules, supported by experimental data and protocols to aid in experimental design and interpretation.

Executive Summary

This compound and Z-VAD-FMK are both pivotal tools for studying and manipulating cell death, yet they operate on distinct nodes of cellular signaling pathways. This compound is a highly selective inhibitor of RIPK1 kinase activity, primarily used to block necroptosis, a form of programmed necrosis. In contrast, Z-VAD-FMK is a pan-caspase inhibitor designed to block apoptosis. Intriguingly, by inhibiting caspase-8, Z-VAD-FMK can paradoxically promote necroptosis in many cell types. This guide will delve into their mechanisms of action, target specificity, and practical applications, providing a clear framework for their use in research.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative parameters of this compound and Z-VAD-FMK based on available experimental data.

Table 1: Inhibitor Characteristics

FeatureThis compoundZ-VAD-FMK
Full Name Not publicly availableCarbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone
Molecular Formula Not publicly availableC₂₂H₃₀FN₃O₇
Molecular Weight Not publicly available467.5 g/mol
Primary Target(s) RIPK1 KinaseCaspases (pan-inhibitor)
Mechanism of Action Selective, ATP-competitive inhibitor of RIPK1 kinase activityIrreversible covalent binding to the catalytic site of caspases

Table 2: In Vitro Efficacy and Potency

ParameterThis compoundZ-VAD-FMK
IC₅₀ (Primary Target) 15 nM (for RIPK1)[1][2]0.0015 - 5.8 mM (for various caspases)[3]
EC₅₀ (Necroptosis Inhibition) 10.2 pM (L929 cells)[1], 47.8 pM (U937 cells)[1], 75.3 pM (J774A.1 cells)[1]Not applicable (induces necroptosis)
Typical In Vitro Working Concentration 10-100 nM for necroptosis inhibition10-100 µM for apoptosis inhibition; 20-50 µM for necroptosis induction (in combination with a stimulus like TNF-α)[4][5]

Table 3: Selectivity and Off-Target Effects

FeatureThis compoundZ-VAD-FMK
Kinase Selectivity Highly selective for RIPK1; no significant activity against RIPK2, RIPK3, and RIPK4[1][2]Not a kinase inhibitor
Known Off-Target Effects Limited data available, but designed for high selectivity.Inhibits Peptide:N-glycanase (NGLY1), which can induce autophagy[6][7][8]. Can inhibit other cysteine proteases like cathepsins and calpains at higher concentrations[8].

Signaling Pathways and Points of Intervention

The following diagrams, generated using the DOT language, illustrate the signaling pathways of apoptosis and necroptosis, highlighting the specific points of intervention for this compound and Z-VAD-FMK.

Apoptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD FADD FADD TRADD->FADD Caspase8 Pro-Caspase-8 FADD->Caspase8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 ActiveCaspase3 Active Caspase-3/7 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis ZVAD Z-VAD-FMK ZVAD->ActiveCaspase8 ZVAD->ActiveCaspase3

Caption: Apoptosis signaling pathway and the inhibitory action of Z-VAD-FMK.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 Caspase8 Caspase-8 ComplexI->Caspase8 ActiveRIPK1 Active RIPK1 (Kinase) RIPK1->ActiveRIPK1 RIPK3 RIPK3 ActiveRIPK1->RIPK3 ActiveRIPK3 Active RIPK3 RIPK3->ActiveRIPK3 MLKL MLKL ActiveRIPK3->MLKL ActiveMLKL p-MLKL (oligomer) MLKL->ActiveMLKL Necroptosis Necroptosis ActiveMLKL->Necroptosis Caspase8->RIPK1 Cleavage Ripk1_IN_19 This compound Ripk1_IN_19->ActiveRIPK1 ZVAD Z-VAD-FMK ZVAD->Caspase8 Inhibition promotes necroptosis Apoptosis_Workflow Start Seed cells in a multi-well plate Incubate1 Incubate for 24 hours (allow cells to adhere) Start->Incubate1 Pretreat Optional Pre-treatment: Add Z-VAD-FMK (e.g., 20 µM) for 1 hour to inhibit apoptosis Incubate1->Pretreat Treat Add TNF-α (e.g., 10-100 ng/mL) and Cycloheximide (e.g., 1-10 µg/mL) Incubate1->Treat No pre-treatment Pretreat->Treat Incubate2 Incubate for 3-24 hours Treat->Incubate2 Analyze Analyze for apoptosis: - Annexin V/PI staining - Caspase activity assays - Western blot for cleaved PARP Incubate2->Analyze Necroptosis_Workflow Start Seed cells in a multi-well plate Incubate1 Incubate for 24 hours (allow cells to adhere) Start->Incubate1 Pretreat Pre-treat with: - this compound (e.g., 10-100 nM) - or vehicle control for 1 hour Incubate1->Pretreat Treat Add TNF-α (e.g., 20-100 ng/mL) and Z-VAD-FMK (e.g., 20 µM) Pretreat->Treat Incubate2 Incubate for 4-24 hours Treat->Incubate2 Analyze Analyze for necroptosis: - PI staining and microscopy - LDH release assay - Western blot for p-RIPK1, p-RIPK3, p-MLKL Incubate2->Analyze

References

Assessing the In Vivo Efficacy of Ripk1-IN-19 Relative to Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel RIPK1 inhibitor, Ripk1-IN-19, with other well-characterized compounds targeting the same kinase. The objective is to offer a clear, data-driven assessment of their relative performance in preclinical models, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental designs.

Data Presentation: In Vivo Efficacy of RIPK1 Inhibitors

The following tables summarize the quantitative data from in vivo studies of this compound and other key RIPK1 inhibitors.

CompoundAnimal ModelDosingKey Efficacy ReadoutsReference
This compound TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) in mice10 mg/kg, p.o., single dose- Dramatically increased survival rate- Strongly reduced TNFα-induced temperature loss- Significantly reduced IL-1β and IL-6 levels[1]
This compound Imiquimod-induced psoriasis in mice10% topical administration- Ameliorated psoriasis-like skin symptoms (reduced scaling and thickening)[1]
GSK547 TNF/zVAD-induced shock in mice0.01, 0.1, 1, and 10 mg/kg, p.o.- Dose-dependently suppressed shock (measured by body temperature)[2]
Necrostatin-1 (Nec-1) Traumatic Brain Injury (CCI) in miceNot specified- Reduced histopathology and improved functional outcome
Necrostatin-1s (Nec-1s) TNF-induced animal model of septic shockNot specified- Offered complete resistance against septic shock[3]
GSK2982772 Moderate to severe plaque psoriasis in humans960 mg, once-daily modified release- Did not translate into meaningful clinical improvements
CompoundIn Vitro Potency (IC50)Key Selectivity NotesReference
This compound 15 nMNo obvious activity against RIPK2, RIPK3, and RIPK4[1]
GSK547 13 ng/mlMono-selective kinase inhibitor[2]
Necrostatin-1 Not specified in provided results-
GSK2982772 Not specified in provided resultsSelectively binds to the allosteric pocket of the RIPK1 domain

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to allow for critical evaluation and potential replication of the findings.

TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) Model (for this compound)
  • Animal Model: The specific strain of mice used was not detailed in the provided information.

  • Compound Administration: this compound was administered orally (p.o.) as a single dose of 10 mg/kg.

  • Induction of SIRS: Following compound administration, mice were challenged with an injection of tumor necrosis factor-alpha (TNFα) to induce a systemic inflammatory response.

  • Efficacy Readouts:

    • Survival Rate: The percentage of mice surviving over a set period post-TNFα challenge was monitored.

    • Body Temperature: Core body temperature was measured to assess the severity of the TNFα-induced hypothermia, a hallmark of this shock model.

    • Cytokine Analysis: Blood samples were collected to measure the levels of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), using methods such as ELISA.[1]

TNF/zVAD-induced Shock Model (for GSK547)
  • Animal Model: The specific strain of mice used was not detailed in the provided information.

  • Compound Administration: GSK547 was administered orally (p.o.) at doses of 0.01, 0.1, 1, and 10 mg/kg.

  • Induction of Shock: Mice were challenged with an injection of a combination of TNFα and the pan-caspase inhibitor zVAD-fmk (16.7 mg/kg). The co-administration of a caspase inhibitor sensitizes the cells to necroptosis.

  • Efficacy Readout:

    • Body Temperature: Body temperature was monitored as the primary readout for the efficacy of GSK547 in protecting against the induced shock.[2]

Imiquimod-induced Psoriasis Model (for this compound)
  • Animal Model: The specific strain of mice used was not detailed in the provided information.

  • Compound Administration: A 10% solution of this compound was administered topically to the affected skin area.

  • Induction of Psoriasis: Psoriasis-like skin inflammation was induced by the topical application of imiquimod (IMQ).

  • Efficacy Readouts:

    • Skin Phenotype: The severity of the psoriasis-like symptoms was assessed by visually scoring skin scaling and measuring skin thickening.[1]

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of RIPK1 inhibitors.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival & Inflammation) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1_I Ubiquitination LUBAC LUBAC RIPK1_I->LUBAC RIPK1_II RIPK1 RIPK1_I->RIPK1_II Transition IKK IKK Complex LUBAC->IKK NFkB NF-κB Activation IKK->NFkB FADD FADD RIPK1_II->FADD RIPK3 RIPK3 RIPK1_II->RIPK3 Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNF TNFα TNF->TNFR1

Caption: RIPK1 Signaling Pathway.

Experimental_Workflow_SIRS cluster_setup Experimental Setup cluster_induction Induction cluster_readouts Efficacy Readouts Animals Mice Compound This compound (10 mg/kg, p.o.) or GSK547 (0.01-10 mg/kg, p.o.) Animals->Compound Treatment Inducer TNFα or TNFα/zVAD Injection Compound->Inducer Challenge Survival Survival Rate Inducer->Survival Temperature Body Temperature Inducer->Temperature Cytokines IL-1β, IL-6 Levels Inducer->Cytokines

Caption: In Vivo SIRS/Shock Model Workflow.

Logical_Relationship RIPK1 RIPK1 Kinase Activity Inflammation Inflammation (Cytokine Release) RIPK1->Inflammation CellDeath Necroptotic Cell Death RIPK1->CellDeath Inhibitor RIPK1 Inhibitor (e.g., this compound) Inhibitor->RIPK1 Disease Inflammatory Disease Pathogenesis Inflammation->Disease CellDeath->Disease

Caption: RIPK1 Inhibition Logic.

References

A Comparative Analysis of Ripk1-IN-19 and Genetic Knockdown in Modulating RIPK1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methodologies for investigating the role of Receptor-Interacting Protein Kinase 1 (RIPK1): the small molecule inhibitor Ripk1-IN-19 and genetic knockdown using short hairpin RNA (shRNA). Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in the study of inflammatory and cell death pathways.

Performance Comparison: this compound vs. RIPK1 shRNA

The decision to use a chemical inhibitor versus a genetic knockdown approach to study RIPK1 function depends on the specific experimental goals. This compound offers acute, reversible inhibition of RIPK1 kinase activity, while shRNA-mediated knockdown provides a long-term reduction in total RIPK1 protein levels. This fundamental difference in their mechanism of action leads to distinct cellular outcomes, particularly in the context of TNF-α-induced necroptosis and apoptosis.

Quantitative Data Summary

The following tables summarize the key performance differences between this compound and RIPK1 shRNA in modulating TNF-α-induced necroptosis.

ParameterThis compound (Nec-1s as a proxy)RIPK1 shRNASource(s)
Mechanism of Action Allosteric inhibitor of RIPK1 kinase activityPost-transcriptional gene silencing leading to reduced RIPK1 protein expression[1][2]
Effect on RIPK1 Inhibition of autophosphorylation at Ser166Reduction of total RIPK1 protein levels[3][4][5]
Reversibility ReversibleEffectively irreversible in stable cell lines
Speed of Onset Rapid (minutes to hours)Slow (days to establish knockdown)
Specificity Can have off-target effects (e.g., IDO)Can have off-target effects due to miRNA-like activity[1]

Table 1: General Characteristics of this compound and RIPK1 shRNA

ParameterThis compound (Nec-1s as a proxy)RIPK1 shRNASource(s)
Inhibition of TNF-α-induced Necroptosis (IC50) ~2.5 nM - 13.5 nMNot applicable (knockdown efficiency dependent)[4]
Effect on Cell Viability (in necroptosis-induced cells) Dose-dependent protectionSignificant protection, but can potentiate apoptosis under certain conditions[6][7]
Reduction in p-RIPK1 (Ser166) levels Dose-dependent reductionSignificant reduction due to decreased total RIPK1[3][4][8]
RIPK1 Protein Knockdown Efficiency Not applicableTypically 70-90%[9][10]

Table 2: Efficacy in Modulating TNF-α-Induced Necroptosis

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Induction of Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 using a combination of TNF-α, a Smac mimetic (birinapant), and a pan-caspase inhibitor (zVAD-fmk).

Materials:

  • HT-29 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human TNF-α

  • Birinapant (Smac mimetic)

  • zVAD-fmk (pan-caspase inhibitor)

  • This compound or control (DMSO)

  • shRNA targeting RIPK1 or non-targeting control lentiviral particles

Procedure:

  • Seed HT-29 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • For genetic knockdown experiments, transduce cells with lentiviral particles carrying RIPK1 shRNA or a non-targeting control and select with puromycin for a stable knockdown cell line. Confirm knockdown efficiency by Western blot.

  • For chemical inhibition experiments, pre-treat cells with varying concentrations of this compound or DMSO for 1 hour.

  • To induce necroptosis, treat the cells with a cocktail of 20 ng/mL TNF-α, 100 nM birinapant, and 20 µM zVAD-fmk.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using a CellTiter-Glo Luminescent Cell Viability Assay.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates with cultured cells

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate with cells and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Western Blot Analysis of RIPK1 and Phospho-RIPK1 (Ser166)

This protocol is for the detection and quantification of total RIPK1 and phosphorylated RIPK1 at Ser166.

Materials:

  • Treated cells from the necroptosis induction experiment

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-RIPK1, Rabbit anti-phospho-RIPK1 (Ser166)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-RIPK1 or anti-phospho-RIPK1 Ser166) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing the Mechanisms

To better understand the cellular processes involved, the following diagrams illustrate the key signaling pathways and the experimental workflow.

cluster_membrane Plasma Membrane cluster_complex_i Complex I cluster_complex_iia Complex IIa (Apoptosis) cluster_complex_iib Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_ub RIPK1 (Ub) cIAP1/2->RIPK1_ub Ubiquitinates RIPK1_a RIPK1 RIPK1_ub->RIPK1_a Deubiquitination NF-kB Survival NF-kB Survival RIPK1_ub->NF-kB Survival Activates FADD_a FADD Caspase-8_a Caspase-8 FADD_a->Caspase-8_a Apoptosis Apoptosis Caspase-8_a->Apoptosis RIPK1_a->FADD_a RIPK1_p RIPK1 (p) RIPK1_a->RIPK1_p Caspase-8 inhibition RIPK3_p RIPK3 (p) RIPK1_p->RIPK3_p Phosphorylates MLKL_p MLKL (p) RIPK3_p->MLKL_p Phosphorylates Necroptosis Necroptosis MLKL_p->Necroptosis Necroptosis (Membrane Pore Formation) TNF-alpha TNF-alpha TNF-alpha->TNFR1 Binds

Figure 1: TNF-α Induced Cell Death Pathways. This diagram illustrates the signaling cascades initiated by TNF-α binding to its receptor, leading to either cell survival, apoptosis, or necroptosis depending on the cellular context.

cluster_chemical Chemical Inhibition cluster_genetic Genetic Knockdown Inhibitor This compound Inhibitor_Target RIPK1 Kinase Domain Inhibitor->Inhibitor_Target Binds to Block_Phospho p-RIPK1 (Ser166) Formation Inhibitor_Target->Block_Phospho Blocks Assays Cell Viability Assay Western Blot Block_Phospho->Assays shRNA RIPK1 shRNA RISC RISC Complex shRNA->RISC mRNA RIPK1 mRNA RISC->mRNA Cleaves No_Protein Reduced RIPK1 Protein mRNA->No_Protein Prevents Translation No_Protein->Assays TNF_Stimulation TNF-α Stimulation TNF_Stimulation->Inhibitor_Target TNF_Stimulation->RISC Cell_Culture Cell Culture (e.g., HT-29) Cell_Culture->TNF_Stimulation Data_Analysis Data Analysis & Comparison Assays->Data_Analysis

References

A Comparative Guide to Ripk1-IN-19 and Next-Generation RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmarking analysis of the pioneering RIPK1 inhibitor, Ripk1-IN-19, against a new wave of next-generation inhibitors targeting the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). As a critical mediator of inflammation and cell death, RIPK1 has emerged as a promising therapeutic target for a wide range of autoimmune, inflammatory, and neurodegenerative diseases. This document is intended to serve as a vital resource for researchers and drug development professionals by offering a detailed comparison of the performance, experimental validation, and underlying signaling pathways of these crucial chemical probes and clinical candidates.

Introduction to RIPK1 Inhibition

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key intracellular signaling node that regulates cellular responses to a variety of stimuli, including tumor necrosis factor-alpha (TNFα).[1][2] Depending on the cellular context and post-translational modifications, RIPK1 can either promote cell survival and inflammation through the NF-κB pathway or trigger programmed cell death in the form of apoptosis or necroptosis.[1][2] Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of numerous diseases, making it an attractive target for therapeutic intervention.[3][4]

This compound was one of the early, potent, and selective inhibitors of RIPK1 kinase activity, serving as a valuable tool for preclinical validation of RIPK1 as a drug target.[5] However, the field has rapidly evolved with the development of "next-generation" inhibitors, many of which have entered clinical trials and exhibit improved potency, selectivity, and pharmacokinetic properties. This guide aims to provide an objective comparison to aid in the selection and development of RIPK1-targeted therapeutics.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound alongside prominent next-generation RIPK1 inhibitors. It is important to note that the data presented is a compilation from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these values should be interpreted as a comparative overview rather than an absolute measure of relative potency.

Table 1: In Vitro Biochemical Potency of RIPK1 Inhibitors
InhibitorTargetAssay TypeIC50 (nM)Reference
This compound RIPK1Biochemical Kinase Assay15[5]
SAR443820 (DNL788) RIPK1Biochemical Kinase Assay1.6 (in iPSC-derived microglia)[6]
GSK2982772 RIPK1Biochemical Kinase Assay0.2 (in human cells)[3][7]
Necrostatin-1s (Nec-1s) RIPK1Biochemical Kinase Assay~200[5][8]
RIPA-56 RIPK1Biochemical Kinase Assay13[9]

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Cellular Potency of RIPK1 Inhibitors
InhibitorCell LineAssay TypeEC50Reference
This compound U937Necroptosis Protection47.8 pM[5]
J774A.1Necroptosis Protection75.3 pM[5]
L929Necroptosis Protection10.2 pM[5]
SAR443820 (DNL788) Human PBMCspS166-RIPK1 Inhibition3.16 nM (IC50)[6]
GSK2982772 Human U937 cellsNecroptosis Protection4.0 nM (IC50)[4]
Necrostatin-1s (Nec-1s) HT-29Necroptosis Protection>1 µM[8]
RIPA-56 L929Necroptosis Protection27 nM[9]

EC50: Half-maximal effective concentration.

Table 3: In Vivo Efficacy of RIPK1 Inhibitors
InhibitorAnimal ModelKey FindingsReference
This compound TNFα-induced SIRS (mice)10 mg/kg, p.o. provided robust protection, increased survival, and reduced pro-inflammatory cytokines.[5]
Imiquimod-induced psoriasis (mice)Topical administration (10%) ameliorated psoriasis-like symptoms.[5]
SAR443820 (DNL788) Healthy Volunteers (human)Well-tolerated with high brain penetrance and robust peripheral RIPK1 target engagement.[6][10]
GSK2982772 Healthy Volunteers (human)Safe and well-tolerated.[11]
Ulcerative Colitis Patients (human)Generally well-tolerated but did not show significant clinical efficacy as monotherapy.[12]
SIR2446 TNFα-induced SIRS (mice)Dose-dependently reduced hypothermia and cytokine storm.[13]

SIRS: Systemic Inflammatory Response Syndrome; p.o.: oral administration.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key assays used to characterize RIPK1 inhibitors.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Reagents and Materials: Recombinant human RIPK1 enzyme, kinase buffer, ATP, substrate (e.g., Myelin Basic Protein), test compounds, and ADP-Glo™ detection reagents.

  • Procedure:

    • The RIPK1 enzyme is incubated with the test compound at various concentrations in a kinase buffer.

    • The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).[14]

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used to generate a luminescent signal.

    • The luminescence is measured using a plate reader, and the IC50 values are calculated.[8][15]

Cellular Necroptosis Protection Assay (e.g., in HT-29 cells)

This assay measures the ability of a compound to protect cells from induced necroptosis.

  • Cell Line: Human colorectal adenocarcinoma cells (HT-29) are commonly used as they are susceptible to necroptosis.[16][17]

  • Procedure:

    • HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-incubated with various concentrations of the test compound for a defined period (e.g., 1 hour).

    • Necroptosis is induced by treating the cells with a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).[8]

    • After an incubation period (e.g., 24 hours), cell viability is assessed using a colorimetric assay such as MTT or Crystal Violet, or by measuring ATP levels (e.g., CellTiter-Glo®).

    • The EC50 values, representing the concentration at which the compound protects 50% of the cells from necroptosis, are then calculated.

In Vivo TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This animal model evaluates the in vivo efficacy of RIPK1 inhibitors in a systemic inflammation setting.

  • Animal Model: Typically, male BALB/c or C57BL/6 mice are used.

  • Procedure:

    • Mice are orally administered the test compound or vehicle at a specified dose.[5]

    • After a set period (e.g., 1 hour), SIRS is induced by an intraperitoneal injection of human or murine TNFα.[18]

    • Core body temperature is monitored at regular intervals as a key indicator of the inflammatory response.

    • Survival rates are recorded over a defined period (e.g., 24-48 hours).

    • At the end of the experiment, blood samples may be collected to measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) via ELISA.[19]

Visualizing the Landscape of RIPK1 Inhibition

To better understand the context of RIPK1 inhibition, the following diagrams illustrate the core signaling pathway, a typical experimental workflow for inhibitor screening, and the logical relationship of inhibitor types.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (Survival & Inflammation) TNFR1->Complex_I Recruits NFkB NF-κB Activation Complex_I->NFkB RIPK1 RIPK1 Complex_I->RIPK1 Complex_IIa Complex IIa (Apoptosis) RIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) (Necroptosis) RIPK1->Complex_IIb Caspase8_a Active Caspase-8 Complex_IIa->Caspase8_a Apoptosis Apoptosis Caspase8_a->Apoptosis RIPK3 RIPK3 Complex_IIb->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Oligomerizes & Translocates

Caption: RIPK1 Signaling Pathway.

Inhibitor_Screening_Workflow Start Compound Library Biochemical_Screening Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Screening Primary Screen Cellular_Screening Cell-Based Assay (e.g., Necroptosis Protection) Biochemical_Screening->Cellular_Screening Hit Confirmation In_Vivo_Testing In Vivo Model (e.g., SIRS) Cellular_Screening->In_Vivo_Testing Efficacy & PK/PD Lead_Compound Lead Compound In_Vivo_Testing->Lead_Compound Candidate Selection RIPK1_Inhibitor_Types Inhibitors RIPK1 Kinase Inhibitors Type_I Type I (ATP-Competitive, DFG-in) Inhibitors->Type_I Type_II Type II (ATP-Competitive, DFG-out) Inhibitors->Type_II Type_III Type III (Allosteric) Inhibitors->Type_III

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Ripk1-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ripk1-IN-19, a selective RIPK1 inhibitor used in inflammation and immune system disease research. Adherence to these procedures is critical for protecting laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE required can vary based on the formulation and concentration of the chemical.

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety goggles or face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.[1]

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] For long-term storage, refer to the manufacturer's specific recommendations, which may include storage at -20°C to -80°C.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must comply with federal, state, and local regulations.[3] The following protocol is a general guideline; always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.

1. Waste Identification and Segregation:

  • Categorize the Waste: Determine if the this compound waste is considered hazardous. As a bioactive small molecule, it should be treated as chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. At a minimum, segregate acids, bases, halogenated solvents, and non-halogenated solvents.[4]

2. Preparing for Disposal:

  • Use a Designated Waste Container: Use a clearly labeled, compatible waste container with a tightly fitting lid.[4] The container should be made of a material that will not react with the waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and any solvents used.

3. Disposal of Unused or Expired this compound:

  • Solid Waste: If in solid form, place the original container with the unused product into the designated hazardous waste container.

  • Solutions: If dissolved in a solvent, pour the solution into the appropriate liquid hazardous waste container. Be mindful of solvent compatibility.[4]

4. Decontamination of Labware:

  • Triple Rinse: All empty containers and labware that have come into contact with this compound should be triple-rinsed with a suitable solvent.[4] The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of according to institutional policy.

  • Disposal of Rinsed Containers: After triple rinsing, empty containers can typically be disposed of in the regular laboratory glass or plastic waste stream, but confirm this with your EHS office.[4]

5. Spill Cleanup:

  • Containment: In the event of a spill, immediately contain the spill using an absorbent material like sand, earth, or vermiculite.[5]

  • Cleanup: Wearing appropriate PPE, collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.[5]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

start Start: this compound Waste Generated identify 1. Identify as Chemical Waste start->identify spill Spill Occurs start->spill segregate 2. Segregate from Other Waste Streams identify->segregate container 3. Use Labeled, Compatible Waste Container segregate->container dispose_solid 4a. Dispose of Solid Waste in Container container->dispose_solid dispose_liquid 4b. Dispose of Liquid Waste in Container container->dispose_liquid decontaminate 5. Decontaminate Glassware (Triple Rinse) dispose_solid->decontaminate dispose_liquid->decontaminate collect_rinsate 6. Collect First Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_glassware 7. Dispose of Clean Glassware collect_rinsate->dispose_glassware end End: Await Professional Waste Pickup dispose_glassware->end contain_spill A. Contain Spill with Absorbent Material spill->contain_spill collect_spill B. Collect and Seal in Hazardous Waste Container contain_spill->collect_spill collect_spill->end

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. It is the responsibility of the waste generator to determine the proper waste identification and disposal methods in compliance with all applicable regulations.[5] Always consult your institution's safety data sheets and EHS office for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.